Chloromalonic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-chloropropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXWHCJMTLWFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208702 | |
| Record name | Propanedioic acid, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-33-9 | |
| Record name | Propanedioic acid, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromalonic acid, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid. Its chemical structure, featuring a chlorine atom on the alpha-carbon, significantly influences its reactivity and potential applications in organic synthesis and drug development. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental considerations, and visualizations of key chemical transformations. While experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data to support research endeavors.
Physical and Chemical Properties
The introduction of a chlorine atom to the malonic acid backbone alters its physical and chemical properties. The following tables summarize the available and predicted data for this compound.
Table 1: General and Physical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | 2-chloropropanedioic acid | --- |
| Synonyms | Chloropropanedioic acid | --- |
| CAS Number | 600-33-9 | --- |
| Molecular Formula | C₃H₃ClO₄ | [1][2] |
| Molecular Weight | 138.50 g/mol | [1] |
| Appearance | White crystalline solid (predicted) | Inferred from malonic acid |
| Melting Point | Decomposes (temperature not specified) | Inferred from malonic acid's decomposition around its melting point |
| Boiling Point | 361.1 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.751 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in water and polar organic solvents (Predicted) | Inferred from malonic acid's high solubility in water |
| pKa₁ | ~1.1 (Predicted) | Estimated based on the inductive effect of the chlorine atom |
| pKa₂ | ~3.0 (Predicted) | Estimated based on the inductive effect of the chlorine atom |
Table 2: Predicted Spectral Data for this compound
| Spectrum Type | Predicted Chemical Shifts / Absorption Bands |
| ¹H NMR | δ (ppm): ~4.5 (s, 1H, -CHCl-), 10-13 (br s, 2H, -COOH) |
| ¹³C NMR | δ (ppm): ~55 (-CHCl-), ~170 (-COOH) |
| IR (Infrared) | ν (cm⁻¹): 2500-3300 (O-H stretch, broad), 1700-1730 (C=O stretch), 1200-1300 (C-O stretch), 600-800 (C-Cl stretch) |
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by the presence of two carboxylic acid groups and an alpha-chloro substituent. These features make it a potentially versatile building block in organic synthesis.
Acidity and Esterification
The electron-withdrawing nature of the chlorine atom and the two carboxyl groups increases the acidity of the alpha-proton compared to malonic acid. The carboxylic acid groups can undergo esterification reactions when treated with an alcohol in the presence of an acid catalyst.
Decarboxylation
Similar to malonic acid, this compound is expected to undergo decarboxylation upon heating, losing carbon dioxide to form 2-chloroacetic acid. The reaction likely proceeds through a cyclic transition state.
Experimental Protocols
Detailed, validated experimental protocols for this compound are not widely published. The following sections provide generalized procedures based on the chemistry of related compounds. Note: These are not validated protocols and should be adapted and optimized with appropriate safety precautions.
Synthesis of this compound
A potential route for the synthesis of this compound is the direct chlorination of malonic acid.
Materials:
-
Malonic acid
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
Dissolve malonic acid in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.
-
Slowly add the chlorinating agent (e.g., sulfuryl chloride) to the solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR of an aliquot).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane).
Analytical Methods
The analysis of this compound can be approached using techniques established for other haloacetic acids.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a suitable method for the quantification of this compound. The mobile phase would typically consist of an acidified aqueous buffer and an organic modifier like acetonitrile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, this compound needs to be derivatized to its more volatile ester form (e.g., methyl or ethyl ester). This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting ester can then be analyzed by GC-MS to confirm its identity and purity.
Safety and Handling
This compound is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for malonic acid and other chlorinated carboxylic acids.
Conclusion
This compound presents as a valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its properties based on available data and chemical principles. Further experimental validation of the predicted data and optimization of synthetic and analytical protocols are necessary to fully unlock its potential in research and development. Researchers are encouraged to use this guide as a starting point for their investigations into the chemistry of this compound.
References
Synthesis of Chloromalonic Acid from Malonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chloromalonic acid from malonic acid, a critical process for the creation of advanced pharmaceutical intermediates and other specialized chemical compounds. This document details the prevailing synthetic methodologies, emphasizing experimental protocols and quantitative data to support research and development efforts.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the pharmaceutical industry for the preparation of various therapeutic agents. Its bifunctional nature, possessing both a reactive chlorine atom and two carboxylic acid groups, allows for a wide range of subsequent chemical transformations. The selective monochlorination of malonic acid presents a key chemical challenge, requiring precise control of reaction conditions to avoid the formation of dichlorinated byproducts. This guide focuses on a robust and selective method for this transformation.
Synthetic Pathway Overview
The direct chlorination of malonic acid to yield monothis compound can be effectively achieved through the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent, with a catalytic amount of phosphorus trichloride (PCl₃). This method offers high selectivity for the alpha-position of the carboxylic acid.[1][2]
The reaction proceeds via the in-situ formation of an acid chloride intermediate, which then undergoes enolization. The enol form is subsequently chlorinated by TCCA. This process is a variation of the Hell-Volhard-Zelinsky reaction, adapted for high selectivity.[1]
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromalonic acid, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid with the chemical formula C₃H₃ClO₄[1]. Its structure and reactivity are of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the molecular structure, bonding, and synthetic approaches for this compound. Due to the limited availability of direct experimental data for this compound, this guide combines information from its parent compound, malonic acid, with established principles of organic chemistry to present a detailed analysis.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a central carbon atom bonded to a chlorine atom, a hydrogen atom, and two carboxyl groups. The presence of the electron-withdrawing chlorine atom and the two carboxyl groups significantly influences the electronic environment and reactivity of the molecule.
Connectivity and Hybridization
The central carbon atom (C2) is sp³ hybridized, forming single covalent bonds with a chlorine atom, a hydrogen atom, and two other carbon atoms (C1 and C3) of the carboxyl groups. The carbon atoms of the carboxyl groups are sp² hybridized, each forming a double bond with one oxygen atom and single bonds with another oxygen atom and the central carbon atom. The oxygen atoms of the hydroxyl groups are sp³ hybridized, while the carbonyl oxygen atoms are sp² hybridized.
Predicted Molecular Geometry
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-C | C1-C2, C2-C3 | ~1.52 |
| C=O | C1=O, C3=O | ~1.21 |
| C-O | C1-OH, C3-OH | ~1.34 |
| C-Cl | C2-Cl | ~1.78 |
| C-H | C2-H | ~1.09 |
| O-H | (C=O)O-H | ~0.97 |
| Bond Angles (°) | ||
| C-C-C | C1-C2-C3 | ~110 |
| O=C-O | O=C1-OH, O=C3-OH | ~124 |
| O=C-C | O=C1-C2, O=C3-C2 | ~121 |
| O-C-C | HO-C1-C2, HO-C3-C2 | ~115 |
| Cl-C-H | Cl-C2-H | ~109 |
| Cl-C-C | Cl-C2-C1, Cl-C2-C3 | ~109 |
| H-C-C | H-C2-C1, H-C2-C3 | ~109 |
Note: These values are estimates based on typical bond lengths and angles for similar functional groups and may vary in the actual molecule.
Intramolecular Interactions
The two carboxyl groups in this compound can engage in intramolecular hydrogen bonding, which can influence its conformation and acidity. The presence of the electronegative chlorine atom can also affect the acidity of the carboxyl protons through inductive effects.
Spectroscopic Properties
Spectroscopic techniques are essential for the structural elucidation of this compound. While specific, fully assigned spectra for this compound are not widely published, the expected spectral features can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, C-O, and C-Cl functional groups.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 3300 - 2500 |
| C-H (Alkane) | Stretching | ~2900 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C-O (Carboxylic Acid) | Stretching | ~1300 |
| C-Cl (Alkyl Halide) | Stretching | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -COOH | 10 - 13 | Singlet |
| ¹H | -CH(Cl)- | 4.5 - 5.5 | Singlet |
| ¹³C | -COOH | 165 - 175 | - |
| ¹³C | -CH(Cl)- | 50 - 60 | - |
Note: Predicted chemical shifts are relative to TMS and can be influenced by the solvent used.
Experimental Protocols
The synthesis of this compound can be achieved through the chlorination of malonic acid. The following is a plausible experimental protocol based on established chemical literature for similar transformations.
Synthesis of this compound from Malonic Acid
Objective: To synthesize 2-chloropropanedioic acid via the chlorination of propanedioic acid (malonic acid).
Materials:
-
Malonic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Pyridine (catalyst)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Reactant Addition: Add malonic acid (1 equivalent) to the flask. Add anhydrous diethyl ether to create a slurry.
-
Catalyst Addition: Add a catalytic amount of pyridine to the mixture.
-
Chlorinating Agent Addition: While stirring, slowly add thionyl chloride (1.1 equivalents) to the mixture via a dropping funnel. The reaction is exothermic and may produce HCl gas, which should be vented through the drying tube.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath. Carefully and slowly add cold water to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield pure this compound.
Safety Precautions: Thionyl chloride and pyridine are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
Logical Relationship of Synthesis
The synthesis of this compound from malonic acid involves a key chlorination step.
References
An In-depth Technical Guide to the IUPAC Nomenclature, Properties, and Synthesis of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromalonic acid, systematically named 2-chloropropanedioic acid , is a halogenated dicarboxylic acid. Its structure, featuring a chlorine atom on the alpha-carbon between two carboxyl groups, makes it a reactive and versatile building block in organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of heterocyclic scaffolds relevant to drug discovery.
IUPAC Nomenclature and Compound Identification
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-chloropropanedioic acid . The parent chain is the three-carbon dicarboxylic acid, propanedioic acid (commonly known as malonic acid), with a chlorine atom substituted at the second carbon position.
Compound Identifiers:
-
IUPAC Name: 2-chloropropanedioic acid[1]
-
Synonyms: this compound, 2-Chloromalonic acid[1]
-
CAS Number: 600-33-9[1]
-
Molecular Formula: C₃H₃ClO₄[1]
-
Molecular Weight: 138.51 g/mol [2]
Physicochemical Properties
The properties of 2-chloropropanedioic acid are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Weight | 138.51 g/mol | [2] |
| Density | 1.751 g/cm³ | [2] |
| Boiling Point | 361.1 °C at 760 mmHg | [2] |
| Flash Point | 172.2 °C | [2] |
| Vapor Pressure | 3.40E-06 mmHg at 25°C | [2] |
| Refractive Index | 1.516 | [2] |
Synthesis of 2-Chloropropanedioic Acid
The synthesis of 2-chloropropanedioic acid is typically achieved through a two-step process starting from a dialkyl malonate, such as diethyl malonate. The process involves the chlorination of the ester followed by acid-catalyzed hydrolysis.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-chloropropanedioate (Diethyl Chloromalonate)
This procedure is adapted from the chlorination of dimethyl malonate.
-
Materials: Diethyl malonate, Sulfuryl chloride (SO₂Cl₂), inert solvent (e.g., dichloromethane).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl malonate in an inert solvent like dichloromethane.
-
Cool the stirred solution to a temperature below 25 °C using an ice bath.
-
Slowly add sulfuryl chloride dropwise to the solution over a period of approximately 1 hour, ensuring the temperature is maintained below 25 °C.
-
After the addition is complete, gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography) to confirm the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature. The resulting product, diethyl 2-chloropropanedioate, can be isolated and purified by fractional distillation.
-
Step 2: Hydrolysis of Diethyl 2-chloropropanedioate to 2-Chloropropanedioic Acid
This protocol is based on the general procedure for the acid-catalyzed hydrolysis of malonic esters.[3]
-
Materials: Diethyl 2-chloropropanedioate, dilute mineral acid (e.g., aqueous sulfuric acid), activated charcoal.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine diethyl 2-chloropropanedioate with a dilute aqueous solution of a mineral acid, such as sulfuric acid.
-
Heat the mixture to a temperature below 100 °C (typically around 70 °C) to effect hydrolysis.[3] The reaction can be accelerated by the initial addition of a small amount of the final product, malonic acid, which reduces the induction period.[3]
-
Continuously or periodically distill the ethanol byproduct from the reaction mixture to drive the equilibrium towards the product.[3]
-
After the hydrolysis is complete (monitored by a suitable technique like TLC or LC-MS), decolorize the hot solution by adding activated charcoal and filtering the mixture.[3]
-
Concentrate the filtrate by evaporating the water under vacuum at a temperature below 70 °C.
-
Crystallize the 2-chloropropanedioic acid from the concentrated solution. The crystalline product can then be collected by filtration.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-chloropropanedioic acid.
Applications in Drug Development: Heterocyclic Synthesis
Dialkyl chloromalonates are valuable precursors for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals.[4] The reactivity of the chlorinated alpha-carbon allows for cyclocondensation reactions with various dinucleophiles.
A notable application is in the synthesis of 1,2,4-triazin-5-one derivatives. These reactions involve the coupling of malonic ester derivatives with diazotized anilines or other amino compounds, followed by base-catalyzed cyclization to form the heterocyclic ring system.[5] Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.
Illustrative Reaction Pathway
The following diagram illustrates a generalized pathway for the synthesis of a triazinone ring system, a class of heterocycles with potential pharmaceutical applications.
Caption: Synthesis of a triazinone heterocycle from a chloromalonate ester.
Conclusion
2-Chloropropanedioic acid and its ester derivatives are important intermediates in organic synthesis. Their proper identification through IUPAC nomenclature, understanding of their physicochemical properties, and mastery of their synthesis are crucial for their effective use. The versatility of these compounds, particularly in the construction of complex heterocyclic molecules, underscores their significance for professionals in research, and especially in the field of drug development.
References
- 1. Propanedioic acid, chloro- | C3H3ClO4 | CID 11751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloromalonic acid [chembk.com]
- 3. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chloromalonic Acid: Identification, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chloromalonic acid, a halogenated dicarboxylic acid of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and outlines a potential synthetic pathway. Safety and handling information are also included to ensure its proper use in a laboratory setting.
Chemical Identification and Properties
This compound, also known by its IUPAC name 2-chloropropanedioic acid, is a derivative of malonic acid. Its unique structure, featuring a chlorine atom on the alpha-carbon, imparts distinct chemical properties relevant to its use as a building block in organic synthesis.
Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in chemical databases and regulatory documents.
| Identifier | Value |
| CAS Number | 600-33-9[1] |
| IUPAC Name | 2-chloropropanedioic acid[1] |
| Synonyms | Chloropropanedioic acid, 2-Chloromalonic acid[1] |
| Chemical Formula | C₃H₃ClO₄[1] |
| Molecular Weight | 138.50 g/mol [1] |
| Canonical SMILES | C(C(=O)O)(C(=O)O)Cl[1] |
| InChI Key | AFXWHCJMTLWFKF-UHFFFAOYSA-N[1] |
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value |
| Appearance | White crystalline solid (presumed based on malonic acid) |
| Boiling Point | 361.1 °C at 760 mmHg |
| Flash Point | 172.2 °C |
| Density | 1.751 g/cm³ |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Synthesis of this compound
Logical Workflow for Synthesis
The synthesis of this compound can be logically approached in a two-step process: the chlorination of a dialkyl malonate and the subsequent hydrolysis of the resulting chlorinated ester to the desired dicarboxylic acid.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on established chemical transformations of similar compounds.
Step 1: Synthesis of Diethyl 2-Chloromalonate
This procedure is adapted from a known method for the chlorination of dimethyl malonate using sulfuryl chloride.
-
Materials:
-
Diethyl malonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂) (optional, as a solvent)
-
-
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with diethyl malonate.
-
If using a solvent, add dichloromethane.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 25 °C.
-
After the addition is complete, gradually warm the reaction mixture to 40-45 °C and maintain this temperature for several hours.
-
Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. The crude diethyl 2-chloromalonate can then be purified by vacuum distillation.
-
Step 2: Hydrolysis of Diethyl 2-Chloromalonate to this compound
This is a standard procedure for the hydrolysis of esters to carboxylic acids.
-
Materials:
-
Diethyl 2-chloromalonate
-
Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure (Acid-catalyzed):
-
In a round-bottom flask, combine diethyl 2-chloromalonate with an excess of concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system.
-
Spectroscopic and Analytical Data
Detailed spectroscopic data for this compound is not widely available. However, based on its structure, the following characteristic signals can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single peak corresponding to the methine proton (CH) is expected. Due to the electronegativity of the adjacent chlorine and two carboxyl groups, this peak would likely appear downfield.
-
¹³C NMR: Three distinct signals are anticipated: one for the methine carbon, one for the carboxyl carbons, and one for the alpha-carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for the O-H stretch of the carboxylic acid groups (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl groups (a strong band around 1700-1725 cm⁻¹), and the C-Cl stretch.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of dicarboxylic acids, including the loss of water, carbon dioxide, and the carboxyl group.
Safety and Handling
This compound is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be performed in a well-ventilated fume hood.
Hazard Identification and Precautionary Statements
The following GHS hazard information is for malonic acid and should be considered as a minimum precaution for this compound until specific data is available.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Serious eye damage/eye irritation |
| Danger | H318: Causes serious eye damage.[2] |
| Acute toxicity (oral) |
| Warning | H302: Harmful if swallowed. |
| Skin irritation |
| Warning | H315: Causes skin irritation. |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/ eye protection/ face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Biochemical and Toxicological Information
Specific information regarding the biochemical pathways and detailed toxicological profile of this compound is limited in publicly accessible literature. It is reasonable to assume that its reactivity and potential toxicity would be influenced by the presence of the chlorine atom, potentially making it more reactive or toxic than malonic acid. Malonic acid itself is known as a competitive inhibitor of the enzyme succinate dehydrogenase in the citric acid cycle. Further research is required to determine if this compound exhibits similar or other biological activities.
Conclusion
This compound is a valuable chemical intermediate with potential applications in organic synthesis and pharmaceutical development. This guide has provided a detailed overview of its identification, properties, and a plausible synthetic route. While specific experimental and toxicological data are not extensively available, the information presented here, based on analogous compounds and established chemical principles, serves as a foundational resource for researchers working with this compound. As with any chemical, proper safety precautions are paramount.
References
An In-depth Technical Guide to the Reactivity and Electrophilicity of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromalonic acid, a halogenated derivative of malonic acid, presents a unique combination of functionalities that make it a valuable reagent in organic synthesis. The presence of a chlorine atom on the alpha-carbon, flanked by two carboxylic acid groups, significantly influences its reactivity and electrophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction
Malonic acid and its derivatives are fundamental building blocks in organic chemistry, widely utilized in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and fragrances.[1][2] The introduction of a halogen atom, such as chlorine, onto the central methylene group of malonic acid dramatically alters its chemical behavior, enhancing its electrophilicity and providing a handle for a variety of nucleophilic substitution reactions. This technical guide delves into the specific characteristics of this compound, offering insights for its effective application in research and development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is crucial for its handling, application in reactions, and for predicting its behavior in different chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-chloropropanedioic acid | [3] |
| CAS Number | 600-33-9 | [3] |
| Molecular Formula | C₃H₃ClO₄ | [3] |
| Molecular Weight | 138.51 g/mol | [4] |
| Density | 1.751 g/cm³ (predicted) | [4] |
| Boiling Point | 361.1 °C at 760 mmHg (predicted) | [4] |
| Flash Point | 172.2 °C (predicted) | [4] |
| Vapor Pressure | 3.4E-06 mmHg at 25 °C (predicted) | [4] |
| Refractive Index | 1.516 (predicted) | [4] |
| pKa₁ | Data not available | |
| pKa₂ | Data not available |
The acidity of malonic acid is characterized by pKa₁ = 2.83 and pKa₂ = 5.69.[5] It is expected that the electron-withdrawing inductive effect of the chlorine atom in this compound would lead to a decrease in its pKa values, making it a stronger acid than malonic acid. However, specific experimental pKa values for this compound are not readily found in the surveyed literature.
Synthesis of this compound
While a definitive, detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature, its synthesis can be inferred from general organic chemistry principles and procedures for related compounds. A plausible route involves the direct chlorination of malonic acid or its ester derivatives.
Conceptual Synthetic Pathway
Caption: Conceptual pathway for the synthesis of this compound.
A common method for the α-halogenation of carboxylic acids is treatment with a halogenating agent, often in the presence of a catalyst. For instance, the chlorination of malonic acid could potentially be achieved using sulfuryl chloride (SO₂Cl₂).
Reactivity and Electrophilicity
The reactivity of this compound is dominated by two key features: the electrophilic α-carbon and the acidity of the carboxylic acid protons.
Electrophilicity of the α-Carbon
The chlorine atom, being an electronegative element, withdraws electron density from the α-carbon, making it electrophilic and susceptible to attack by nucleophiles. This allows for a range of nucleophilic substitution reactions.
Caption: Electrophilic nature of the α-carbon in this compound.
Reactions with Nucleophiles
This compound can undergo nucleophilic substitution reactions where the chloride ion acts as a leaving group. A variety of nucleophiles can be employed, leading to the formation of substituted malonic acids. These reactions are analogous to the well-established reactivity of α-halo esters in malonic ester synthesis.
Table 2: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile | Product |
| Amines (R-NH₂) | Aminomalonic acid derivatives |
| Alkoxides (R-O⁻) | Alkoxymalonic acid derivatives |
| Thiolates (R-S⁻) | Thioether-substituted malonic acids |
| Cyanide (CN⁻) | Cyanomalonic acid |
These reactions provide a powerful tool for introducing diverse functional groups at the α-position, making this compound a valuable intermediate in the synthesis of complex molecules.
Reactions of the Carboxylic Acid Groups
The carboxylic acid moieties of this compound exhibit typical reactivity, including esterification, amidation, and conversion to acid chlorides.[6] The formation of malonyl chloride derivatives can be achieved using reagents like thionyl chloride (SOCl₂).[7]
Applications in Drug Development and Heterocyclic Synthesis
Malonic acid and its derivatives are crucial intermediates in the pharmaceutical industry.[1][2] While specific, high-profile examples of drugs synthesized directly from this compound are not abundant in the general literature, its potential as a building block is significant. The ability to introduce a variety of substituents at the α-position makes it a versatile starting material for the synthesis of novel pharmacophores.
Furthermore, malonic acid derivatives are key precursors in the synthesis of a wide array of heterocyclic compounds.[8] The electrophilic nature of the α-carbon in this compound, combined with the reactivity of its carboxylic acid groups, allows for its participation in cyclization reactions to form various heterocyclic rings, which are prevalent scaffolds in many drug molecules.
Experimental Protocols (Illustrative)
Illustrative Synthesis of Diethyl Chloromalonate
This protocol is adapted from general procedures for the halogenation of malonic esters.
-
Materials: Diethyl malonate, sulfuryl chloride, inert solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve diethyl malonate in an inert solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride dropwise with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Illustrative Nucleophilic Substitution with an Amine
This protocol illustrates the reaction of a chloromalonate derivative with a primary amine.
-
Materials: Diethyl chloromalonate, primary amine (e.g., benzylamine), base (e.g., triethylamine), solvent (e.g., ethanol).
-
Procedure:
-
Dissolve diethyl chloromalonate and the primary amine in the solvent.
-
Add a slight excess of the base to neutralize the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Conclusion
This compound is a reactive and electrophilic building block with significant potential in organic synthesis. The presence of the α-chloro substituent activates the molecule for nucleophilic attack, while the two carboxylic acid groups provide further handles for chemical modification. Although detailed quantitative data on its reactivity and specific high-yield synthetic protocols are not extensively documented in readily accessible literature, its utility can be inferred from the well-established chemistry of related malonic acid derivatives. For researchers and drug development professionals, this compound represents a valuable, albeit underexplored, tool for the construction of complex molecular architectures and the synthesis of novel chemical entities. Further research into the specific reaction kinetics and optimization of synthetic procedures involving this compound would be highly beneficial to the scientific community.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Propanedioic acid, chloro- | C3H3ClO4 | CID 11751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-chloromalonic acid [chembk.com]
- 5. Malonic acid - Wikipedia [en.wikipedia.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chloromalonic acid, including its chemical properties, synthesis, and potential biological significance. The information is intended for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Core Properties of this compound
This compound, a halogenated derivative of malonic acid, is a dicarboxylic acid of interest in organic synthesis and potentially in biochemical studies due to its structural similarity to malonic acid, a known competitive enzyme inhibitor.
| Property | Data | Reference |
| Molecular Formula | C₃H₃ClO₄ | [1][2] |
| Molecular Weight | 138.50 g/mol | [1] |
| IUPAC Name | 2-chloropropanedioic acid | [1] |
| CAS Number | 600-33-9 | [1] |
| Synonyms | Chloropropanedioic acid, 2-Chloromalonic acid | [1][2] |
| Appearance | White crystalline powder (inferred from malonic acid) |
Synthesis of this compound and Its Precursors
The synthesis of this compound typically involves the chlorination of a malonic acid diester, such as diethyl malonate or dimethyl malonate, followed by hydrolysis of the resulting chlorinated ester.
A common precursor to this compound is diethyl chloromalonate. One synthetic route involves the direct chlorination of diethyl malonate. A detailed experimental protocol for a related compound, dimethyl 2-chloromalonate, involves the chlorination of dimethyl malonate with sulfuryl chloride[1]. A similar principle can be applied for the diethyl ester.
Materials:
-
Diethyl malonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane)
-
Stirring apparatus
-
Reaction vessel with temperature control
Procedure:
-
Dissolve diethyl malonate in an inert solvent within the reaction vessel.
-
Cool the solution to a reduced temperature (e.g., <25 °C) with stirring[1].
-
Slowly add sulfuryl chloride to the reaction mixture, maintaining the temperature control[1].
-
After the addition is complete, the reaction mixture may be gradually warmed to a moderate temperature (e.g., 40-45 °C) and maintained for several hours to ensure the completion of the reaction[1].
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed[1].
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield crude diethyl chloromalonate.
-
The crude product can be purified by distillation under vacuum.
The final step to obtain this compound is the hydrolysis of the diethyl chloromalonate. This is typically achieved by heating the ester with an aqueous acid or base, followed by acidification to precipitate the dicarboxylic acid.
Materials:
-
Diethyl chloromalonate
-
Hydrochloric acid (concentrated) or Sodium hydroxide
-
Water
-
Heating and stirring apparatus
Procedure (Acid Hydrolysis):
-
Reflux the diethyl chloromalonate with an excess of concentrated hydrochloric acid.
-
Continue heating until the ester is fully hydrolyzed, which can be monitored by the disappearance of the organic layer.
-
After hydrolysis, cool the solution to induce crystallization of the this compound.
-
Collect the crystals by filtration, wash with cold water, and dry.
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A simplified workflow for the two-step synthesis of this compound.
Biological Activity and Potential Applications
While specific research on the biological activity of this compound is limited, its structural similarity to malonic acid suggests it may act as an enzyme inhibitor. Malonic acid is a classic example of a competitive inhibitor of the enzyme succinate dehydrogenase (SDH), a key component of the citric acid cycle and the electron transport chain[3][4].
Competitive inhibitors are molecules that resemble the substrate of an enzyme and compete for binding to the active site. This binding is reversible, and the inhibition can be overcome by increasing the substrate concentration.
The following diagram illustrates the principle of competitive enzyme inhibition, which is the likely mechanism of action for malonic acid and potentially this compound.
Caption: Competitive inhibition of an enzyme by a substrate analog.
Given this, this compound could be investigated as a potential inhibitor of succinate dehydrogenase or other enzymes with active sites that accommodate dicarboxylic acids. The presence of the chlorine atom may alter its binding affinity and inhibitory potency compared to malonic acid.
Malonic acid and its derivatives are utilized as building blocks in the synthesis of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs). Diethyl chloromalonate serves as a versatile intermediate in organic synthesis for creating more complex molecules[5]. The reactivity of the chlorine atom allows for its substitution, enabling the introduction of various functional groups.
Analytical Methods
The analysis of this compound can be performed using chromatographic techniques. High-performance liquid chromatography (HPLC), particularly with a reverse-phase column and UV detection, is a common method for the analysis of organic acids[6][7]. Gas chromatography (GC) can also be used, often after derivatization of the carboxylic acid groups to more volatile esters[8].
Safety and Handling
As a derivative of a corrosive and irritant substance (malonic acid), this compound should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for malonic acid[9].
Disclaimer: This document is intended for informational purposes for a professional audience and is based on available scientific literature. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 3. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Malonic Acid | SIELC Technologies [sielc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
The Genesis of a Halogenated Malonic Acid: A Historical and Synthetic Guide to Chloromalonic Acid
For researchers, scientists, and drug development professionals, understanding the historical context and synthetic pathways of key chemical building blocks is paramount. Chloromalonic acid, a halogenated derivative of malonic acid, has played a role in the advancement of organic synthesis. This technical guide provides an in-depth exploration of its historical discovery and a comparative analysis of its key synthesis methodologies, complete with detailed experimental protocols and quantitative data.
A Glimpse into History: The Emergence of this compound
The story of this compound is intrinsically linked to the discovery and exploration of its parent compound, malonic acid. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid.[1] Following this, notable chemists like Hermann Kolbe and Hugo Müller further developed synthesis methods for malonic acid in the 1860s.[2]
While a definitive, singular claim to the first synthesis of monothis compound is not prominently documented in easily accessible historical records, its emergence can be traced to the late 19th and early 20th centuries, a period of intense investigation into the reactivity of organic acids and the development of halogenation techniques. Early work on the chlorination of malonic acid and its esters laid the foundation for the isolation and characterization of its chlorinated derivatives. For instance, the work of Conrad and others in the early 1900s on the chlorination of malonic acid derivatives using reagents like sulfuryl chloride marked significant progress in this area.
Key Synthetic Pathways to this compound
The synthesis of this compound can be broadly approached through two main strategies: the direct chlorination of malonic acid and the hydrolysis of its chlorinated esters. Each method offers distinct advantages and disadvantages in terms of yield, purity, and experimental complexity.
Direct Chlorination of Malonic Acid
The most straightforward conceptual approach to this compound is the direct halogenation of malonic acid. This typically involves the use of potent chlorinating agents that can substitute a hydrogen atom on the central methylene group with a chlorine atom.
Sulfuryl chloride is a common and effective reagent for the chlorination of active methylene compounds. The reaction proceeds via a radical mechanism, often initiated by heat or a radical initiator.
Experimental Protocol:
-
Materials: Malonic acid, sulfuryl chloride, inert solvent (e.g., carbon tetrachloride or chloroform), radical initiator (e.g., benzoyl peroxide or AIBN - optional).
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ byproducts, a solution of malonic acid in an inert solvent is prepared. A slight excess of sulfuryl chloride (1.1 to 1.5 equivalents) is added. A catalytic amount of a radical initiator can be added to facilitate the reaction. The mixture is heated to reflux (typically 60-80 °C) for several hours until the evolution of gas ceases. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ether and petroleum ether.
-
Quantitative Data: Yields for this method can vary but are often in the range of 60-75%.
Thionyl chloride is another reagent capable of chlorinating malonic acid, though it is more commonly known for converting carboxylic acids to acyl chlorides. When used for chlorination of the alpha-carbon, the reaction conditions need to be carefully controlled.
Experimental Protocol:
-
Materials: Malonic acid, thionyl chloride, inert solvent (e.g., benzene or toluene).
-
Procedure: Malonic acid is suspended in an inert solvent in a flask fitted with a reflux condenser. An excess of thionyl chloride (2 to 3 equivalents) is added. The mixture is gently refluxed for several hours. The progress of the reaction can be monitored by the evolution of HCl and SO₂. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure. The resulting crude product is then purified by recrystallization.
-
Quantitative Data: This method can also provide moderate to good yields, typically in the range of 50-70%.
Hydrolysis of Diethyl Chloromalonate
An alternative and widely used route to this compound involves the synthesis of its diethyl ester, diethyl chloromalonate, followed by hydrolysis. This two-step process can offer advantages in terms of purification and handling.
Diethyl chloromalonate is typically prepared by the direct chlorination of diethyl malonate.
Experimental Protocol:
-
Materials: Diethyl malonate, sulfuryl chloride (or chlorine gas), inert solvent (e.g., carbon tetrachloride).
-
Procedure: Diethyl malonate is dissolved in an inert solvent in a flask protected from moisture. Sulfuryl chloride (1.1 equivalents) is added dropwise at room temperature or with gentle cooling. The reaction is often exothermic. After the addition is complete, the mixture is stirred for a few hours at room temperature or slightly elevated temperature to ensure complete reaction. The reaction mixture is then washed with water, a dilute solution of sodium bicarbonate to remove acidic byproducts, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting diethyl chloromalonate can be purified by vacuum distillation.
-
Quantitative Data: This chlorination step typically proceeds with high yields, often exceeding 85-90%.
The final step is the hydrolysis of the ester groups to carboxylic acids.
Experimental Protocol:
-
Materials: Diethyl chloromalonate, a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide), water, ethanol (as a co-solvent).
-
Acid-Catalyzed Hydrolysis: Diethyl chloromalonate is mixed with an excess of concentrated hydrochloric acid (e.g., 6 M) and heated to reflux for several hours. The progress of the hydrolysis can be monitored by the disappearance of the ester starting material (e.g., by TLC or GC). After completion, the reaction mixture is cooled, and the this compound is extracted with a suitable organic solvent like diethyl ether. The organic extracts are dried, and the solvent is evaporated to yield the product.
-
Base-Catalyzed Hydrolysis (Saponification): Diethyl chloromalonate is treated with an aqueous or alcoholic solution of a strong base (e.g., 2-3 equivalents of NaOH) and heated to reflux. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.
-
Quantitative Data: The hydrolysis step can also achieve high yields, typically in the range of 80-95%.
Summary of Quantitative Data
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity Considerations |
| Direct Chlorination | Malonic Acid | Sulfuryl Chloride (SO₂Cl₂) | 60 - 75 | Potential for di-chlorination and other side products. |
| Direct Chlorination | Malonic Acid | Thionyl Chloride (SOCl₂) | 50 - 70 | Can also lead to the formation of malonyl chloride. |
| Hydrolysis of Diethyl Ester | Diethyl Malonate | 1. SO₂Cl₂2. HCl or NaOH | 68 - 85 (overall) | Generally yields a purer product after two steps. |
Visualization of Synthetic Pathways
To better illustrate the logical flow of the synthesis of this compound, the following diagrams are provided.
References
physical constants and spectral data of chloromalonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical constants, spectral data, and synthetic methodologies related to chloromalonic acid. Given the limited availability of specific experimental data for this compound in public databases, this guide combines reported values with predicted data and analogous experimental protocols to serve as a valuable resource for researchers.
Physical and Chemical Properties
This compound, also known as 2-chloropropanedioic acid, is a halogenated derivative of malonic acid. Its chemical structure and key physical properties are summarized below.
Table 1: Physical and Chemical Constants of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₃H₃ClO₄ | --INVALID-LINK-- |
| Molecular Weight | 138.50 g/mol | --INVALID-LINK-- |
| Density | 1.751 g/cm³ | Estimated |
| Boiling Point | 361.1 °C at 760 mmHg | Predicted |
| Melting Point | Not available | - |
| Flash Point | 172.2 °C | Predicted |
| Solubility | Soluble in water and polar organic solvents. | Inferred from the properties of malonic acid. |
| pKa | Not available | Expected to be lower than malonic acid due to the electron-withdrawing effect of chlorine. |
Spectral Data (Predicted and Analogous)
Table 2: Predicted and Analogous Spectral Data for this compound
| Spectrum | Predicted/Analogous Data |
| ¹H NMR | A singlet for the methine proton (CH-Cl) is expected, likely shifted downfield from the methylene protons of malonic acid (which appear around 3.4 ppm in DMSO-d₆) due to the deshielding effect of the chlorine atom. The acidic protons of the carboxylic acids would appear as a broad singlet at a chemical shift greater than 10 ppm. |
| ¹³C NMR | Three signals are expected: one for the methine carbon (CH-Cl), and two for the carboxylic acid carbons. The methine carbon signal would be shifted downfield compared to the methylene carbon of malonic acid (around 40 ppm) due to the presence of the chlorine atom. The carboxylic acid carbons would appear in the range of 165-180 ppm. |
| IR Spectroscopy | Characteristic peaks are expected for the O-H stretching of the carboxylic acids (a broad band around 3000 cm⁻¹), C=O stretching of the carboxylic acids (a strong, sharp band around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and a C-Cl stretching band (typically in the 600-800 cm⁻¹ region). |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 138 for the ³⁵Cl isotope and a smaller peak at m/z 140 for the ³⁷Cl isotope in an approximate 3:1 ratio. Fragmentation would likely involve the loss of CO₂, H₂O, and HCl. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the direct chlorination of malonic acid. The following protocol is a generalized procedure based on known reactions of dicarboxylic acids.
Synthesis of this compound from Malonic Acid
Objective: To synthesize this compound via direct chlorination of malonic acid.
Materials:
-
Malonic acid
-
Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
Inert gas (e.g., nitrogen or argon)
-
Apparatus for reflux and distillation
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend malonic acid in an excess of the chlorinating agent (e.g., thionyl chloride). The reaction should be carried out under an inert atmosphere.
-
Chlorination: Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of malonic acid and the evolution of gas (HCl and SO₂ if thionyl chloride is used).
-
Removal of Excess Reagent: After the reaction is complete (typically several hours), cool the mixture and carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
Isolation and Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexanes).
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualizations
Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound.
Analytical Workflow
This diagram outlines a general workflow for the analytical characterization of synthesized this compound.
Methodological & Application
Application Notes and Protocols: The Versatile Role of Chloromalonic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloromalonic acid and its ester derivatives are highly valuable reagents in organic synthesis, prized for their ability to serve as versatile building blocks in the construction of complex molecular architectures. The presence of a chlorine atom alpha to two electron-withdrawing carbonyl groups imparts unique reactivity, making these compounds key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functionalized materials. This document provides detailed application notes and experimental protocols for key reactions involving this compound and its derivatives, with a focus on their application in pharmaceutical and heterocyclic chemistry.
Nucleophilic Substitution Reactions: Synthesis of Pharmaceutical Intermediates
The labile chlorine atom in chloromalonic esters makes them excellent substrates for nucleophilic substitution reactions. This reactivity is widely exploited in the synthesis of various pharmaceutical intermediates. A prominent example is the synthesis of intermediates for the endothelin receptor antagonist, Bosentan.
Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
A key intermediate in the synthesis of Bosentan is dimethyl 2-(2-methoxyphenoxy)malonate. This compound is synthesized via a nucleophilic substitution reaction between dimethyl 2-chloromalonate and guaiacol.
Quantitative Data for Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl 2-chloromalonate | Guaiacol | Sodium Hydroxide | Toluene | Reflux | 3 | 94 |
Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate
-
Dissolve Guaiacol: In a suitable reaction vessel, dissolve guaiacol (1.0 equivalent) in toluene.
-
Add Base: Add sodium hydroxide (1.05 equivalents) to the solution at room temperature.
-
Add Chloromalonate: Add dimethyl 2-chloromalonate (1.2 equivalents) to the mixture at 65 °C over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and stir for 3 hours.
-
Work-up: Cool the reaction mixture and wash with a suitable aqueous solution.
-
Isolation: Concentrate the organic layer to yield the product, dimethyl 2-(2-methoxyphenoxy)malonate.
Synthesis of Heterocyclic Compounds
This compound derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are core structures in many biologically active molecules.
Synthesis of Benzofurans
Logical Workflow for Benzofuran Synthesis
Caption: General workflow for the synthesis of benzofurans.
Cyclopropanation Reactions
Diethyl chloromalonate can be utilized in the synthesis of cyclopropane derivatives, which are important structural motifs in various natural products and pharmaceuticals. The reaction typically proceeds via a Michael-initiated ring closure (MIRC) mechanism.
General Reaction Scheme for Cyclopropanation
While specific quantitative data for the use of diethyl chloromalonate in cyclopropanation is not detailed in the provided search results, the general transformation involves the reaction with an α,β-unsaturated ketone, such as a chalcone, in the presence of a base.[1]
Experimental Workflow for Cyclopropanation
Caption: Workflow for Michael-initiated ring closure.
Reactions with Amines and Thiols
The electrophilic nature of the carbon bearing the chlorine atom in diethyl chloromalonate allows for reactions with various nucleophiles, including amines and thiols, leading to the formation of α-amino and α-thio substituted malonic esters. These products are valuable intermediates for the synthesis of amino acids and other sulfur-containing compounds.
Reaction with Aromatic Amines
The reaction of diethyl chloromalonate with aromatic amines can lead to the formation of N-aryl malonamic esters or diamides, depending on the reaction conditions.
Representative Protocol: Reaction of 2-Chloroaniline with Diethyl Malonate
While this protocol uses diethyl malonate, it provides a basis for potential reactions with diethyl chloromalonate, which would be expected to react under milder conditions due to the increased electrophilicity of the α-carbon. The following is an adaptation from a procedure for diethyl malonate.[2]
-
Initial Reaction: Heat a mixture of the aromatic amine (e.g., 2-chloroaniline, 1 equivalent) and diethyl chloromalonate (2 equivalents) at an elevated temperature (e.g., 100-130 °C) for several hours.
-
Cyclization/Amidation: After consumption of the starting amine (monitored by TLC), cool the reaction mixture and add a base (e.g., Cs₂CO₃, 3 equivalents).
-
Heating: Maintain the mixture at an elevated temperature (e.g., 100 °C) for an additional period.
-
Work-up: Cool the reaction to room temperature, remove excess diethyl chloromalonate under reduced pressure, and dissolve the residue in a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. The crude product can be purified by column chromatography.
Signaling Pathway of Nucleophilic Substitution
Caption: Nucleophilic substitution on diethyl chloromalonate.
References
Application Notes and Protocols: Chloromalonic Acid Derivatives as Versatile Building Blocks in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromalonic acid and its diester derivatives, particularly diethyl chloromalonate, are potent and versatile intermediates in organic synthesis. The presence of a chlorine atom on the α-carbon, flanked by two electron-withdrawing ester groups, imparts unique reactivity, making these compounds highly valuable starting materials for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of key molecular scaffolds relevant to pharmaceutical and materials science research. Key applications include the synthesis of heterocyclic compounds such as barbiturates and the preparation of substituted amino acids.
Application Note 1: Synthesis of Chloromalonic Esters
The preparation of chloromalonic esters is a critical first step for their use as building blocks. A common and efficient method involves the direct chlorination of a malonic ester using sulfuryl chloride.
Experimental Protocol: Synthesis of Dimethyl 2-Chloromalonate
This protocol details a practical and scalable method for the chlorination of dimethyl malonate.[1]
Materials:
-
Dimethyl malonate
-
Sulfuryl chloride
-
Nitrogen gas
-
50-L glass reactor (or appropriately scaled glassware)
Procedure:
-
Purge a 50-L all-glass reactor with nitrogen gas.
-
Charge the reactor with dimethyl malonate (20 kg, 151.4 mol) at 25 °C.
-
To the stirred contents, add sulfuryl chloride (24.5 kg, 181.7 mol) over a period of 1 hour, ensuring the temperature is maintained below 25 °C.
-
Gradually heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) until less than 6.0 area % of dimethyl malonate remains.
-
Cool the reaction mixture to 25 °C and stir for an additional 30 minutes.
-
The crude product can be purified to ≥95% purity through a specialized reprocessing protocol if necessary.[1]
Results: This process yields dimethyl 2-chloromalonate as a yellow-colored liquid.
| Parameter | Value | Reference |
| Starting Material | Dimethyl malonate | [1] |
| Chlorinating Agent | Sulfuryl chloride | [1] |
| Typical Yield | 98% (crude) | [1] |
| Purity (crude) | ~90.3 area % by GC | [1] |
Logical Workflow for Chloromalonate Synthesis
Caption: Workflow for the synthesis of dimethyl 2-chloromalonate.
Application Note 2: Synthesis of Barbiturates and Thiobarbiturates
Chloromalonic esters are excellent precursors for 5-substituted and 5,5-disubstituted barbiturates, a class of drugs known for their central nervous system depressant effects.[2][3][4] The synthesis involves a condensation reaction between a substituted malonic ester and urea (or thiourea for thiobarbiturates).[2][5]
General Reaction Scheme
The core reaction is a twofold nucleophilic acyl substitution where a strong base, like sodium ethoxide, deprotonates urea, which then attacks the carbonyl carbons of the malonic ester to form the heterocyclic ring.[2][3]
Experimental Protocol: Synthesis of Thiopental from Diethyl (1-methylbutyl)malonate and Thiourea
This protocol is an adaptation of the general barbiturate synthesis for preparing Thiopental, a short-acting anesthetic. The synthesis first requires the alkylation of a malonic ester, followed by condensation with thiourea.[5]
Part A: Alkylation of Diethyl Malonate
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add diethyl malonate to the sodium ethoxide solution to form the enolate.
-
Slowly add 2-bromopentane to the reaction mixture and reflux to yield diethyl (1-methylbutyl)malonate.
-
Purify the product by distillation.
Part B: Condensation with Thiourea
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add the diethyl (1-methylbutyl)malonate from Part A to the solution.
-
In a separate beaker, dissolve dry thiourea in hot absolute ethanol.
-
Add the hot thiourea solution to the flask containing the ethoxide and malonate derivative.
-
Heat the mixture to reflux for at least 7 hours. A solid precipitate, the sodium salt of thiopental, will form.
-
After the reaction is complete, add hot water to dissolve the solid salt.
-
Carefully acidify the solution with concentrated hydrochloric acid to precipitate the thiopental.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Experimental Workflow for Barbiturate Synthesis
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.[2]
Application Note 3: Synthesis of Unnatural Amino Acids
Chloromalonic esters can serve as synthons for α-amino acids, particularly β,γ-unsaturated amino acids like vinylglycine, which are important enzyme inhibitors and chiral building blocks.[6] The chloro-substituent can be displaced or eliminated to introduce desired functionality.
Conceptual Protocol: Synthesis of Vinylglycine Derivatives
While multiple routes to vinylglycine exist, a conceptual pathway from a chloromalonate derivative involves nucleophilic substitution followed by elimination.
-
Nucleophilic Substitution: React diethyl chloromalonate with a protected nitrogen nucleophile (e.g., sodium azide or a protected amine). This displaces the chloride to form an azido- or amino-malonate derivative.
-
Alkylation: The resulting aminomalonate can be deprotonated and alkylated with an appropriate electrophile if further substitution is required.
-
Hydrolysis & Decarboxylation: The ester groups are hydrolyzed to carboxylic acids. Subsequent heating leads to decarboxylation.
-
Functional Group Manipulation: Further chemical steps would be required to install the vinyl group, for instance, via elimination chemistry on a suitably functionalized side chain introduced during the alkylation step.
Comparison of Malonic vs. Aminomalonic Acid Reactivity
The introduction of an amino group significantly alters the reactivity of the malonic acid core.
| Property/Reaction | Malonic Acid | Aminomalonic Acid | Reference |
| α-Carbon Acidity | pKa ≈ 13 (for esters) | Acidity is reduced due to the electron-donating amino group. | [7] |
| Decarboxylation | Readily occurs upon heating to yield a carboxylic acid. | Stability is affected; decarboxylation pathway can be more complex. | [7] |
| Knoevenagel Condensation | Classic reaction with aldehydes and ketones. | Reactivity is not well-documented due to potential side reactions of the amino group. | [7] |
| Enolate Alkylation | A primary method for C-C bond formation. | Possible, but requires protection of the amino group to prevent N-alkylation. | [8] |
Logical Pathway for Amino Acid Synthesis
Caption: Conceptual pathway for α-amino acid synthesis from chloromalonate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Thiourea \left(\mathrm{H}_2 \mathrm{NCNH}_2\right) reacts with diethyl ma.. [askfilo.com]
- 6. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of chloromalonic acid. The methods outlined below are essential for the synthesis of various chemical intermediates used in pharmaceutical and agrochemical research and development.
Introduction
This compound is a versatile C3 building block characterized by the presence of two carboxylic acid groups and a chlorine atom on the alpha-carbon. This unique structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and derivatives of biologically active molecules. The primary methods for the derivatization of this compound involve esterification of the carboxyl groups, conversion to the acid chloride followed by amidation, and utilization of the reactive chlorine atom in nucleophilic substitution reactions.
Applications in Drug Development and Research
Derivatives of this compound are important intermediates in organic synthesis. For instance, diethyl chloromalonate is a key starting material in the production of various pharmaceuticals. It is used in domino reactions to construct complex cyclic structures found in pharmacologically active compounds. One notable application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. Although many traditional barbiturates have been replaced by newer drugs, the fundamental synthesis pathway involving malonic acid derivatives remains a cornerstone of heterocyclic chemistry. This compound derivatives also serve as precursors for novel heterocyclic compounds with potential therapeutic activities.
Summary of Derivatization Methods
The following table summarizes the key methods for the derivatization of this compound, providing an overview of typical reagents, reaction conditions, and expected yields.
| Derivatization Method | Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Esterification | |||||
| Diethyl Ester Formation | This compound, Ethanol, Sulfuric acid (catalyst) | Ethanol | Reflux | 4-8 | 85-95 |
| Dimethyl Ester Formation | This compound, Methanol, Thionyl chloride | Methanol | Reflux | 2-4 | >90 |
| Acid Chloride Formation | |||||
| Chloromalonyl Dichloride | This compound, Thionyl chloride | Neat or Dichloromethane | 40-50 | 3-5 | 70-85 |
| Amide Formation | |||||
| Diamide Synthesis | Chloromalonyl dichloride, Amine (e.g., Aniline) | Dichloromethane, THF | 0 to RT | 1-3 | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Chloromalonate (Esterification)
This protocol describes the direct esterification of this compound with ethanol using an acid catalyst.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1 mole equivalent) and an excess of absolute ethanol (5-10 mole equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mole equivalent) to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl chloromalonate.
-
Purify the product by vacuum distillation.
Expected Yield: 85-95%
Protocol 2: Synthesis of Chloromalonyl Dichloride
This protocol details the conversion of this compound to its corresponding diacid chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, place this compound (1 mole equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl and SO₂ produced.
-
Add an excess of thionyl chloride (2.5-3 mole equivalents) to the flask.
-
Add a catalytic amount of DMF (a few drops).
-
Gently heat the mixture to 40-50 °C. The reaction will start to evolve gas.
-
Maintain the temperature and stir the mixture for 3-5 hours, or until the gas evolution ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purify the resulting chloromalonyl dichloride by vacuum distillation.
Expected Yield: 70-85%
Protocol 3: Synthesis of N,N'-Disubstituted-2-chloromalonamide (Amide Formation)
This protocol describes the synthesis of a diamide from chloromalonyl dichloride and a primary amine.
Materials:
-
Chloromalonyl dichloride
-
Primary amine (e.g., aniline, benzylamine) (2.2 mole equivalents)
-
Triethylamine (2.2 mole equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Stir plate
Procedure:
-
Dissolve the primary amine (2.2 mole equivalents) and triethylamine (2.2 mole equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve chloromalonyl dichloride (1 mole equivalent) in anhydrous DCM and add it to a dropping funnel.
-
Add the chloromalonyl dichloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Yield: 75-90%
Visualized Workflows
The following diagrams illustrate the logical flow of the derivatization processes described above.
Application Notes and Protocols: Reaction Mechanisms Involving Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms involving chloromalonic acid and its derivatives. This document includes experimental protocols for significant transformations, quantitative data for reaction outcomes, and visualizations of relevant biological pathways where malonic acid derivatives play an inhibitory role.
Nucleophilic Substitution Reactions
This compound and its esters are valuable substrates for nucleophilic substitution reactions. The presence of the electron-withdrawing chloro group at the α-position enhances the electrophilicity of the carbonyl carbons and makes the α-proton more acidic, facilitating enolate formation.
A common application of nucleophilic substitution on a this compound derivative is in the synthesis of barbiturates. While direct condensation of this compound with urea is not the primary route, the synthesis of barbiturates showcases the reactivity of the malonic ester backbone. The general synthesis involves the condensation of a substituted diethyl malonate with urea.[1]
Reaction Mechanism: Synthesis of Barbiturates
The synthesis of the barbiturate ring is a twofold nucleophilic acyl substitution reaction. A strong base, such as sodium ethoxide, deprotonates urea, rendering it a more potent nucleophile. The urea anion then attacks the electrophilic carbonyl carbons of the disubstituted malonic ester in a stepwise condensation, leading to the cyclized product after the elimination of two molecules of ethanol.[2]
Experimental Protocol: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Adapted for Conceptual Illustration)
This protocol describes the synthesis of the parent barbituric acid. The synthesis of substituted barbiturates would involve starting with an appropriately substituted diethyl malonate.
Materials:
-
Diethyl malonate
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
-
Litmus paper
Procedure:
-
In a flask, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate.[2]
-
In a separate flask, dissolve urea in hot (approximately 70°C) absolute ethanol.[2]
-
Add the urea solution to the diethyl malonate-sodium ethoxide mixture.[2]
-
Reflux the reaction mixture for approximately 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[2]
-
After the reflux period, add hot water to the reaction mixture to dissolve the solid.[2]
-
Carefully acidify the solution with hydrochloric acid until it is acidic to litmus paper. This protonates the salt, causing barbituric acid to precipitate.[2]
-
Cool the mixture in an ice bath to complete crystallization.[2]
-
Collect the barbituric acid crystals by filtration, wash with cold water, and dry in an oven at 100-110°C.[2]
Quantitative Data for Barbiturate Synthesis
| Starting Materials | Product | Yield | Reference |
| Diethyl malonate, Urea | Barbituric Acid | Varies based on specific analog and conditions | [1][2] |
| Substituted Diethyl Malonates, Urea | 5,5-Disubstituted Barbiturates | Generally good to high yields | [1] |
Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner condensation is a modification of the Knoevenagel condensation that involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine. The reaction is often followed by decarboxylation.[3][4]
Reaction Mechanism:
The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration and, in the case of the Doebner modification with malonic acid, decarboxylation lead to the formation of an α,β-unsaturated carboxylic acid.[4]
Experimental Protocol: Knoevenagel-Doebner Condensation of a Substituted Benzaldehyde with Malonic Acid
This protocol provides a general procedure for the Knoevenagel-Doebner condensation. The reactivity will vary depending on the specific substituted benzaldehyde used.
Materials:
-
Substituted benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid
-
Dichloromethane
Procedure:
-
Dissolve the substituted benzaldehyde (e.g., 0.024 mol) in pyridine (50 mL).[5]
-
Add malonic acid (e.g., 0.12 mol) and a catalytic amount of piperidine (e.g., 0.5 mL) to the solution.[5]
-
Stir the solution at 60°C for 30 minutes. Monitor the reaction completion using TLC.[5]
-
Pour the reaction mixture into a 1:1 solution of water and hydrochloric acid (200 mL).[5]
-
Extract the aqueous solution with dichloromethane (3 x 100 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization.
Quantitative Data for Knoevenagel-Doebner Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield | Reference |
| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | Pyridine | High | [4] |
| Substituted Benzaldehydes | Malonic Acid | Ammonium Bicarbonate | Solvent-free | 86-99% conversion | [6] |
| 2-methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not specified | [3] |
Decarboxylation
Malonic acid and its derivatives, particularly those with a β-carbonyl group, readily undergo decarboxylation upon heating.[6] The reaction proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes to the final product.[6]
Reaction Mechanism:
The carboxylic acid protonates the carbonyl oxygen of the adjacent carboxyl group, forming a six-membered ring transition state. This facilitates the cleavage of a C-C bond, releasing carbon dioxide and forming an enol, which then tautomerizes to the more stable keto form.
Experimental Protocol: Thermal Decarboxylation of a Substituted Malonic Acid (Conceptual)
This protocol outlines a general procedure for the decarboxylation of a disubstituted malonic acid, a key step in the synthesis of valproic acid from 2,2-dipropylmalonic acid.[7]
Materials:
-
Disubstituted malonic acid (e.g., 2,2-dipropylmalonic acid)
-
High-boiling point solvent (optional)
Procedure:
-
Place the disubstituted malonic acid in a reaction vessel equipped with a condenser.
-
Heat the compound to its melting point or in a high-boiling solvent.
-
The decarboxylation will proceed with the evolution of carbon dioxide.
-
Continue heating until the gas evolution ceases.
-
The resulting carboxylic acid can be purified by distillation.
Quantitative Data for Decarboxylation
| Starting Material | Product | Conditions | Yield | Reference |
| Malonic Acid Derivatives | Monocarboxylic Acids | Heating | Generally quantitative | [6] |
| 2,2-dipropylmalonic acid | Valproic Acid | Thermal or microwave-assisted | Good to high | [7] |
Applications in Drug Development: Enzyme Inhibition
Malonic acid derivatives have been investigated as inhibitors of various enzymes, playing a role in the development of new therapeutic agents.
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various diseases, including cancer and arthritis. Malonic acid hydroxamate derivatives have been synthesized as nonpeptidic inhibitors of MMPs, such as human neutrophil collagenase (MMP-8).[1][8]
Logical Relationship: MMP Inhibition by Malonic Acid Derivatives
Caption: Inhibition of MMPs by malonic acid derivatives.
Inhibition of CD73
CD73, or ecto-5'-nucleotidase, is an enzyme that plays a crucial role in the production of immunosuppressive adenosine in the tumor microenvironment.[2] High levels of adenosine can inhibit the function of immune cells, allowing cancer cells to evade the immune system. Non-nucleoside derivatives of malonic acid have been designed and synthesized as potent inhibitors of CD73, representing a promising strategy in cancer immunotherapy.
Signaling Pathway: CD73-Mediated Immunosuppression and its Inhibition
Caption: CD73 signaling and its inhibition.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Chloromalonic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the utilization of chloromalonic acid and its derivatives in key synthetic transformations. The following sections outline procedures for the synthesis of substituted malonic acids, the formation of functionalized cyclopropanes, and the preparation of barbiturate derivatives. Each protocol is accompanied by quantitative data and a visual representation of the workflow or reaction mechanism.
Synthesis of Substituted Malonic Acids via Alkylation of Diethyl Chloromalonate
This protocol details the synthesis of a substituted malonic acid through the alkylation of diethyl chloromalonate, followed by saponification. This method is a fundamental tool for introducing novel side chains and building complex molecular architectures.
Experimental Protocol
Step 1: Alkylation of Diethyl Chloromalonate
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) and cool the suspension to 0 °C using an ice bath.
-
Slowly add diethyl chloromalonate (1.1 equivalents) to the suspension and stir for 15 minutes.
-
Add the desired alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x V).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Saponification to the Substituted Malonic Acid
-
Dissolve the purified, alkylated diethyl chloromalonate (1.0 equivalent) in methanol (c = 2 M).
-
Add a 6 M aqueous solution of sodium hydroxide (NaOH) (5.0 equivalents).
-
Stir the reaction mixture at 70 °C for 1 hour.
-
After cooling to room temperature, acidify the mixture to pH 1 with a 1 M aqueous solution of hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (2 x V).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the substituted malonic acid.[1]
Quantitative Data
| Alkyl Halide | Product | Yield (%) | Reaction Time (h) | Spectroscopic Data |
| (2-Bromoethoxy)(tert-butyl)dimethylsilane | Diethyl 2-((tert-butyldimethylsilyloxy)ethyl)-2-chloromalonate | 51 | 16 | ¹H NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 7.1 Hz, 4H), 3.80 (t, J = 6.5 Hz, 2H), 2.45 (t, J = 6.5 Hz, 2H), 1.28 (t, J = 7.1 Hz, 6H), 0.88 (s, 9H), 0.05 (s, 6H). |
| (Chloromethyl)trimethylsilane | Diethyl 2-chloro-2-((trimethylsilyl)methyl)malonate | 21 | 24 | ¹H NMR (400 MHz, CDCl₃): δ 4.23 (q, J = 7.1 Hz, 4H), 1.45 (s, 2H), 1.27 (t, J = 7.1 Hz, 6H), 0.10 (s, 9H). |
Experimental Workflow
Caption: Workflow for the synthesis of substituted malonic acids.
Cyclopropane Synthesis via Michael-Initiated Ring Closure (MIRC)
This protocol describes the synthesis of highly functionalized cyclopropanes using a Michael-initiated ring-closure (MIRC) reaction. The reaction involves the addition of a chloromalonate to a Michael acceptor, followed by an intramolecular cyclization.
Experimental Protocol
-
To a solution of the Michael acceptor (e.g., a nitroalkene, 1.0 equivalent) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂) at room temperature, add the chloromalonate derivative (e.g., diethyl chloromalonate, 1.2 equivalents).
-
Add a chiral catalyst, such as a thiourea derivative (0.1 equivalents), to induce stereoselectivity.
-
Add a base (e.g., potassium carbonate, K₂CO₃, 2.0 equivalents) to facilitate the final cyclization step.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.
-
After completion, filter the reaction mixture to remove the base.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired cyclopropane derivative.[2]
Quantitative Data
| Michael Acceptor | Product | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| β-Nitrostyrene | Diethyl 1-chloro-2-nitro-3-phenylcyclopropane-1,1-dicarboxylate | Good | >95:5 | Excellent |
Reaction Mechanism
Caption: Mechanism of the Michael-Initiated Ring Closure reaction.
Synthesis of Barbiturate Derivatives from Diethyl Malonate and Urea
This protocol outlines the classic condensation reaction between a malonic ester and urea to form the barbiturate core structure. While this example uses diethyl malonate, the protocol is adaptable for substituted or chlorinated malonic esters to produce a variety of barbiturate analogs.
Experimental Protocol
-
In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal (11.5 g, 0.5 gram-atom) in absolute ethanol (250 mL) to prepare sodium ethoxide.[3][4]
-
To this solution, add diethyl malonate (80 g, 0.5 mol).[3][4]
-
In a separate beaker, dissolve dry urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C).[3][4]
-
Add the hot urea solution to the flask containing the sodium ethoxide and diethyl malonate.[3][4]
-
Heat the mixture to reflux in an oil bath at 110°C for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[3][4]
-
After the reaction is complete, add hot water (500 mL, approx. 50°C) to dissolve the solid.[3][4]
-
Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL). This protonates the salt, precipitating the barbituric acid.[3][4]
-
Cool the clear solution in an ice bath overnight to allow the barbituric acid to crystallize.[3][4]
-
Collect the white precipitate by vacuum filtration, wash it with a small amount of cold water, and dry the product in an oven at 100-110°C.[3][4]
Quantitative Data
| Reactants | Product | Yield (%) | Melting Point (°C) |
| Diethyl Malonate + Urea | Barbituric Acid | 72-78 | 245 (decomposes) |
Synthetic Workflow
Caption: Workflow for the synthesis of barbituric acid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride and sodium metal are highly reactive and flammable. Handle with extreme care under an inert atmosphere and away from water.
-
This compound and its derivatives are corrosive and lachrymatory. Avoid inhalation and contact with skin and eyes.
-
Thionyl chloride is a corrosive and toxic liquid. Handle with caution in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes and Protocols: Chloromalonic Acid as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromalonic acid and its dialkyl esters, such as dimethyl chloromalonate and diethyl chloromalonate, are versatile reagents in organic synthesis. The presence of a chlorine atom on the alpha-carbon, flanked by two electron-withdrawing ester groups, makes this position highly reactive and susceptible to nucleophilic substitution. This reactivity profile allows for the efficient construction of complex molecular architectures, rendering this compound derivatives valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of key pharmaceutical intermediates and APIs, including precursors for Bosentan, Barbiturates, and Valproic Acid.
Synthesis of a Bosentan Intermediate
Dimethyl 2-chloromalonate is a crucial starting material for the synthesis of intermediates for drugs like Bosentan. The following protocol details the O-alkylation of guaiacol with dimethyl 2-chloromalonate.
Experimental Protocol: Synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate[1]
Materials:
-
Guaiacol
-
Toluene
-
Sodium hydroxide (NaOH)
-
Dimethyl 2-chloromalonate
-
Hydrochloric acid (HCl) solution (1 M)
Apparatus:
-
Reaction flask equipped with a stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Dissolve guaiacol (200 g, 1.61 mol) in toluene (1 L) in the reaction flask at room temperature.
-
Add sodium hydroxide (67.6 g, 1.692 mol) to the solution.
-
Heat the mixture to 65 °C.
-
Slowly add dimethyl 2-chloromalonate (321.8 g, 1.93 mol) over a period of 30 minutes.
-
Increase the temperature to reflux and stir for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 1 M HCl solution (1 L).
-
Concentrate the organic layer under reduced pressure to yield the final product.
Quantitative Data
| Product | Starting Materials | Base | Solvent | Reaction Conditions | Yield | Purity (by GC) | Reference |
| Dimethyl 2-(2-methoxyphenoxy)malonate | Guaiacol, Dimethyl 2-chloromalonate | NaOH | Toluene | Reflux, 3 hours | 94% | >95% | [1] |
| Dimethyl 2-chloromalonate | Dimethyl malonate, Sulfuryl chloride | - | - | 40-45 °C, 4-5 hours | 98% | 90.3 area% | [1] |
Reaction Workflow
Caption: Synthesis of a Bosentan intermediate.
Synthesis of Barbiturates
The synthesis of barbiturates is a classic condensation reaction between a disubstituted malonic ester and urea.[2] While direct protocols starting from this compound are not the standard, the alkylation of diethyl malonate is the key first step to introduce the desired C-5 substituents.
General Synthesis Pathway
The synthesis involves two main stages:
-
Alkylation of Diethyl Malonate: Introduction of alkyl or aryl groups to the alpha-carbon of diethyl malonate.
-
Condensation with Urea: Cyclization of the disubstituted malonic ester with urea to form the barbiturate ring.[2]
Experimental Protocol: Synthesis of Barbituric Acid (Parent Compound)[3][4]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
Round-bottom flask with reflux condenser and calcium chloride tube
-
Oil bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottomed flask, dissolve finely cut sodium (11.5 g, 0.5 gram-atom) in absolute ethanol (250 mL) to prepare sodium ethoxide.
-
To this solution, add diethyl malonate (80 g, 0.5 mol).
-
Separately, dissolve dry urea (30 g, 0.5 mol) in hot absolute ethanol (250 mL, approx. 70°C).
-
Add the hot urea solution to the flask.
-
Reflux the mixture for 7 hours in an oil bath heated to 110°C. A white solid (sodium salt of barbituric acid) will precipitate.
-
After the reaction, add hot water (500 mL, approx. 50°C) to dissolve the solid.
-
Acidify the solution with concentrated HCl until it is acidic to litmus paper (approx. 45 mL).
-
Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data
| Product | Starting Materials | Base | Reported Yield | Reference(s) |
| Barbituric Acid | Diethyl malonate, Urea | Sodium Ethoxide | 72-78% | [2][3] |
| Phenobarbital | Diethyl ethylphenylmalonate, Urea | Sodium Methoxide | 17.45% | [4] |
Reaction Signaling Pathway
Caption: Condensation reaction for barbiturate synthesis.
Synthesis of Valproic Acid
Valproic acid is synthesized via the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[5][6][7]
Experimental Protocol: Synthesis of Sodium Valproate[7][9][10]
Step 1: Alkylation of Diethyl Malonate
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add diethyl malonate to the sodium ethoxide solution.
-
Slowly add 1-bromopropane at 40-80°C.
-
Heat the mixture to reflux for 3 hours.
-
Recover the ethanol by distillation.
-
Add water to dissolve the sodium bromide byproduct and separate the organic layer.
Step 2: Hydrolysis
-
Add a 15-50% aqueous sodium hydroxide solution to the organic layer.
-
Heat at 70-90°C for 4 hours to hydrolyze the ester.
-
Recover the ethanol by distillation.
Step 3: Decarboxylation and Neutralization
-
Cool the mixture and neutralize with hydrochloric acid to form dipropylmalonic acid.
-
Heat the dipropylmalonic acid at 140-180°C to induce decarboxylation, yielding crude valproic acid.
-
Purify the crude valproic acid by rectification.
-
Neutralize the purified valproic acid with an aqueous sodium hydroxide solution.
-
Dehydrate and crystallize the sodium valproate from toluene.
Quantitative Data
| Intermediate/Product | Key Reaction Step | Reagents | Conditions | Reference(s) |
| Diethyl dipropylmalonate | Alkylation | Diethyl malonate, 1-bromopropane, Sodium ethoxide | Reflux, 3 hours | [6] |
| Dipropylmalonic acid | Hydrolysis | Diethyl dipropylmalonate, NaOH(aq) | 70-90°C, 4 hours | [6] |
| Valproic Acid | Decarboxylation | Dipropylmalonic acid | 140-180°C | [6] |
| Sodium Valproate | Neutralization | Valproic acid, NaOH(aq) | - | [6] |
Logical Relationship of Synthesis
Caption: Multi-step synthesis of Sodium Valproate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Applications of Chloromalonic Acid in Polymer Chemistry: A Theoretical and Applied Perspective
Introduction
Chloromalonic acid, a halogenated dicarboxylic acid, is not a commonly utilized monomer in mainstream polymer synthesis according to currently available scientific literature. Its direct applications in polymer chemistry are not well-documented, suggesting that its role may be more specialized or theoretical. The presence of a chlorine atom on the alpha-carbon introduces unique reactivity that could potentially be exploited for the synthesis of functional polymers, either by serving as a monomer in polycondensation reactions, a precursor for more complex monomers, or as a modifying agent for existing polymers. This document explores these potential applications, providing theoretical frameworks, generalized experimental protocols, and visualizations to guide researchers and scientists in this exploratory area.
Theoretical Application 1: this compound as a Polycondensation Monomer
This compound possesses two carboxylic acid functional groups, making it a potential candidate for polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The general principle of polycondensation involves the repeated formation of an ester or amide linkage with the elimination of a small molecule, such as water.
Synthesis of Polyesters
The reaction of this compound with a diol, such as ethane-1,2-diol, would theoretically yield a polyester with a repeating unit containing the chloromalonate moiety.
Hypothetical Reaction Scheme: Polyesterification of this compound
A significant challenge in this reaction would be potential side reactions involving the chlorine atom, which is a good leaving group. Under the conditions of polycondensation, which often involve elevated temperatures, there is a risk of elimination or substitution reactions, which could lead to defects in the polymer chain or cross-linking.
Synthesis of Polyamides
Similarly, this compound could react with a diamine, such as hexane-1,6-diamine, to form a polyamide. The reactivity of the amine groups with the carboxylic acid groups would lead to the formation of amide bonds. For a more reactive approach, this compound can be converted to its diacyl chloride, which would react more readily with diamines.[1]
Hypothetical Reaction Scheme: Polyamidation of this compound
Generalized Experimental Protocol for Polycondensation
The following is a generalized protocol for the melt polycondensation of a dicarboxylic acid with a diol. This should be considered a starting point for the theoretical polymerization of this compound and would require significant optimization.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., antimony(III) oxide, p-toluenesulfonic acid)
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: The reaction vessel is charged with equimolar amounts of this compound and the diol. A catalytic amount of the chosen catalyst is added (e.g., 0.05-0.1 mol% relative to the diacid).
-
Esterification (First Stage): The mixture is heated under a slow stream of nitrogen to a temperature of 150-180°C with continuous stirring. Water produced during the esterification is distilled off and collected. This stage is continued until the theoretical amount of water is collected.
-
Polycondensation (Second Stage): The temperature is gradually increased to 200-240°C, and a high vacuum (e.g., <1 mmHg) is applied. This helps to remove the remaining water and drive the equilibrium towards the formation of a high molecular weight polymer. The reaction is continued until the desired melt viscosity is achieved, which is indicative of a high degree of polymerization.
-
Polymer Isolation: The reactor is cooled under nitrogen, and the resulting polymer is extruded and pelletized.
Data Presentation: Expected Properties of Hypothetical this compound-Based Polymers
| Property | Hypothetical Polyester | Hypothetical Polyamide |
| Monomers | This compound, Diol (e.g., 1,4-butanediol) | This compound, Diamine (e.g., hexamethylenediamine) |
| Backbone Linkage | Ester | Amide |
| Expected Thermal Stability | Moderate; may be limited by the C-Cl bond strength. | Higher than polyester due to hydrogen bonding between amide groups. |
| Solubility | Likely soluble in polar organic solvents. | Potentially soluble in polar aprotic solvents and strong acids. |
| Functional Group | Pendant chlorine atom, offering sites for post-polymerization modification. | Pendant chlorine atom and amide groups for hydrogen bonding. |
| Potential Applications | Functional coatings, adhesives, and as a reactive polymer intermediate. | High-performance functional materials, membranes. |
Theoretical Application 2: this compound as a Precursor to Functional Monomers
The reactivity of the chlorine atom in this compound can be leveraged to synthesize a variety of functionalized malonic acid monomers. The chlorine can be displaced by various nucleophiles to introduce new functional groups. These functionalized monomers can then be polymerized to create polymers with tailored properties.
Example: Synthesis of an Amino-Functionalized Malonic Acid Monomer
This compound can be reacted with an amine to replace the chlorine atom with an amino group. The resulting aminomalonic acid derivative could then be used in polycondensation reactions.
Hypothetical Reaction Scheme: Synthesis of a Functional Monomer
This approach allows for the introduction of a wide range of functionalities into the polymer backbone, depending on the choice of the nucleophile.
Logical Workflow for Monomer Synthesis and Polymerization
Caption: Workflow for synthesizing functional polymers from this compound.
Theoretical Application 3: Post-Polymerization Modification
This compound or its more reactive derivatives, such as chloromalonyl chloride, could be used to modify existing polymers that contain nucleophilic functional groups like hydroxyl (-OH) or amine (-NH2) groups. This "grafting to" approach can be used to introduce the chloromalonate moiety as a pendant group on the polymer backbone.
Example: Modification of Poly(vinyl alcohol)
Poly(vinyl alcohol) (PVA), with its abundant hydroxyl groups, could be reacted with chloromalonyl chloride to attach chloromalonate side chains. The pendant chlorine atoms would then be available for further chemical transformations.
Experimental Workflow for Post-Polymerization Modification
Caption: Workflow for post-polymerization modification using this compound derivatives.
While direct, documented applications of this compound in polymer chemistry are scarce, its chemical structure presents several intriguing theoretical possibilities. As a difunctional monomer, it could potentially be used in polycondensation reactions to synthesize polyesters and polyamides bearing a reactive chlorine atom on the polymer backbone. This pendant chlorine opens up avenues for post-polymerization modification, allowing for the introduction of a variety of functional groups. Furthermore, this compound can be envisioned as a starting material for the synthesis of novel, functionalized monomers that could be incorporated into polymers to impart specific properties. The successful implementation of these theoretical applications would require careful optimization of reaction conditions to manage the reactivity of the chlorine atom and avoid undesirable side reactions. The protocols and workflows presented here provide a conceptual framework for researchers and scientists interested in exploring the untapped potential of this compound in the field of polymer chemistry.
References
Application Notes and Protocols: The Role of Chloromalonic Acid and its Analogs in Asymmetric Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Malonic acid and its derivatives are versatile C2 synthons widely employed in the construction of complex molecular architectures. While the role of malonic acid and its esters in asymmetric transformations is well-established, the specific applications of chloromalonic acid in this domain are not extensively documented in peer-reviewed literature. These application notes will first explore the established use of malonic acid derivatives in asymmetric catalysis and then present a hypothetical application of this compound to illustrate its potential utility.
Part 1: Established Asymmetric Methodologies Using Malonic Acid Derivatives
Malonic acid derivatives, particularly malonate esters, are frequently used as nucleophiles in a variety of enantioselective reactions. These reactions are typically facilitated by chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts).
Enantioselective Michael Addition of Malonates
The conjugate addition of malonates to α,β-unsaturated compounds is a powerful method for carbon-carbon bond formation. The use of chiral phase-transfer catalysts allows for the enantioselective synthesis of a wide range of adducts.
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
This protocol is adapted from studies on enantioselective Michael additions using chiral phase-transfer catalysts.[1]
Materials:
-
Chalcone (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Chiral phase-transfer catalyst (e.g., a cinchonidinium salt, 0.05 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
Toluene, anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate in toluene, add chalcone and diethyl malonate.
-
Add the chiral phase-transfer catalyst to the mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 25 | 92 | 85 |
| 2 | 2 | Toluene | 25 | 88 | 82 |
| 3 | 5 | CH₂Cl₂ | 25 | 75 | 70 |
Table 1: Representative data for the enantioselective Michael addition of diethyl malonate to chalcone. Data is illustrative and may vary based on the specific chiral catalyst and reaction conditions.
Asymmetric Alkylation of Malonate Derivatives
The α-alkylation of malonates can be rendered enantioselective through the use of chiral auxiliaries or phase-transfer catalysis. This approach is valuable for the synthesis of chiral carboxylic acids and their derivatives.
Part 2: Hypothetical Application of this compound in Asymmetric Catalysis
While direct applications of this compound in asymmetric catalysis are not prevalent in the literature, its structure suggests potential utility as a precursor to chiral building blocks. The chloro-substituent could serve as a leaving group in subsequent transformations or influence the acidity and reactivity of the malonate protons.
Here, we propose a hypothetical asymmetric synthesis of a chiral α-chloro-β-hydroxy acid using this compound as a starting material. This theoretical protocol is based on established methodologies for asymmetric aldol-type reactions.[2]
Hypothetical Asymmetric Aldol Reaction of a this compound Derivative
This hypothetical reaction involves the enantioselective addition of an enolate derived from a protected this compound to an aldehyde, catalyzed by a chiral metal complex.
Proposed Reaction Scheme:
Figure 1: Hypothetical asymmetric aldol reaction workflow.
Hypothetical Experimental Protocol:
Materials:
-
Mono-protected this compound (e.g., mono-tert-butyl chloromalonate) (1.0 mmol)
-
Aldehyde (e.g., benzaldehyde) (1.2 mmol)
-
Chiral Nickel(II)-diamine complex (0.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral Nickel(II)-diamine complex in anhydrous 2-MeTHF.
-
Add the mono-protected this compound, followed by the aldehyde.
-
Cool the mixture to 0 °C and add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Hypothetical Quantitative Data:
| Entry | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | 10 | 25 | 75 | 90:10 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | 25 | 82 | 92:8 | 95 |
| 3 | Cyclohexanecarboxaldehyde | 10 | 25 | 68 | 85:15 | 88 |
Table 2: Hypothetical data for the asymmetric aldol reaction of a this compound derivative. This data is purely illustrative and for conceptual purposes only.
Proposed Catalytic Cycle:
Figure 2: Proposed catalytic cycle for the asymmetric aldol reaction.
Conclusion
While this compound itself is not a prominent reagent in the field of asymmetric catalysis based on current literature, its structural features suggest potential for development in this area. The established reactivity of related malonic acid derivatives provides a strong foundation for exploring the utility of this compound in enantioselective transformations. The hypothetical protocol and data presented herein are intended to serve as a conceptual framework for future research in this direction. Further investigation is required to validate these concepts and to fully understand the potential of this compound as a tool in asymmetric synthesis.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Chloromalonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chloromalonic acid and its esters are highly versatile C3 synthons in heterocyclic chemistry. The presence of two electrophilic carbonyl carbons and a reactive C-Cl bond at the central carbon atom makes them ideal precursors for cyclocondensation reactions with various binucleophiles. This document provides detailed protocols for the synthesis of several classes of novel heterocyclic compounds, including barbiturates and thiazolidinediones, using diethyl chloromalonate as a key starting material.
Application Note 1: Synthesis of 5-Chloro-Pyrimidine-2,4,6(1H,3H,5H)-trione (5-Chlorobarbituric Acid)
The condensation of substituted diethyl malonates with urea is a classical and robust method for synthesizing barbiturates, a class of compounds with significant activity as central nervous system depressants.[1] This protocol details the synthesis of 5-chlorobarbituric acid, a functionalized heterocyclic core, from diethyl chloromalonate and urea. The reaction proceeds via a base-catalyzed twofold nucleophilic acyl substitution.[1]
Experimental Protocol 1: Synthesis of 5-Chlorobarbituric Acid
This procedure is adapted from the well-established synthesis of barbituric acid from diethyl malonate and urea.[2][3]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl 2-chloromalonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
2 L Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath or heating mantle
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Addition of Reagents: Once all the sodium has reacted to form sodium ethoxide, add 97.3 g (0.5 mol) of diethyl 2-chloromalonate to the solution.[1] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[3]
-
Cyclocondensation Reaction: Shake the mixture well and heat it to reflux for 7-8 hours using an oil bath set to approximately 110°C. A white solid, the sodium salt of 5-chlorobarbituric acid, will precipitate during the reaction.[1][4]
-
Work-up and Isolation: After the reflux period, cool the reaction mixture. Add 500 mL of hot (approx. 50°C) water to dissolve the precipitated salt.[2]
-
Precipitation: While stirring, carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (approximately 45 mL). This protonation step precipitates the 5-chlorobarbituric acid.[1]
-
Crystallization and Drying: Cool the mixture in an ice bath overnight to ensure complete crystallization.[2] Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the product with 50 mL of cold water and dry it in an oven at 100-110°C for 4 hours.[3]
Quantitative Data
The following table summarizes typical reaction parameters for barbiturate synthesis, adapted for diethyl chloromalonate.
| Parameter | Value | Reference |
| Reactant 1 | Diethyl 2-chloromalonate (0.5 mol) | [1] |
| Reactant 2 | Urea (0.5 mol) | [2][3] |
| Base | Sodium Ethoxide (from 0.5 g-atom Na) | [2][3] |
| Solvent | Absolute Ethanol | [2][3] |
| Reaction Temperature | 110°C (Reflux) | [3][4] |
| Reaction Time | 7-8 hours | [4] |
| Expected Yield | 70-80% | [2][4] |
Reaction Pathway Diagram
Caption: Synthetic pathway for 5-Chlorobarbituric Acid.
Application Note 2: Synthesis of Thiazolidine-2,4-dione
Thiazolidinediones (TZDs) are a vital class of heterocyclic compounds, with many derivatives exhibiting antidiabetic properties.[5][6] The core TZD structure can be synthesized via the cyclocondensation of a chloroacetic acid derivative with thiourea.[6] While this protocol does not start directly from this compound, it utilizes monochloroacetic acid, a structurally related α-halo acid, demonstrating a key cyclization strategy for forming five-membered heterocycles. The mechanism involves an initial S-alkylation (SN2 reaction) followed by an intramolecular nucleophilic attack of the amine onto the carboxylic carbon to close the ring.[6]
Experimental Protocol 2: Synthesis of Thiazolidine-2,4-dione
This protocol is based on established methods for TZD synthesis.[5][7]
Materials:
-
Monochloroacetic acid
-
Thiourea
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Dropping funnel
-
Büchner funnel and filter flask
Procedure:
-
Initial Mixing: In a 100 mL round-bottom flask, prepare a solution of 5.64 g (0.06 mol) of chloroacetic acid in 6 mL of water. In a separate beaker, prepare a solution of 4.56 g (0.06 mol) of thiourea in 6 mL of water.[5]
-
Intermediate Formation: Combine the two solutions in the flask and stir for 15 minutes at room temperature. A white solid intermediate (2-imino-4-thiazolidinone) will precipitate.[5][6]
-
Acidification and Cyclization: Slowly add 6 mL of concentrated HCl to the stirring mixture from a dropping funnel.[5]
-
Reflux: Attach a reflux condenser and heat the mixture gently until a complete solution is formed. Continue to reflux and stir for 8-10 hours at a temperature of 100-110°C.[5]
-
Isolation and Purification: Cool the flask to room temperature. Clusters of colorless crystalline product will separate out. Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from water to yield pure thiazolidine-2,4-dione.[5][7]
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of the thiazolidine-2,4-dione core.
| Parameter | Value | Reference |
| Reactant 1 | Monochloroacetic Acid (0.06 mol) | [5] |
| Reactant 2 | Thiourea (0.06 mol) | [5] |
| Acid | Concentrated HCl | [5] |
| Solvent | Water | [5][7] |
| Reaction Temperature | 100-110°C (Reflux) | [5] |
| Reaction Time | 8-10 hours | [5] |
| Reported Yield | ~90% | [7] |
Workflow Diagram
Caption: General workflow for Thiazolidinedione synthesis.
Application Note 3: Synthesis of Pyrazole Derivatives (Proposed)
The classical Knorr synthesis of pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] Diethyl chloromalonate serves as a 1,3-dicarbonyl equivalent. Its reaction with hydrazine is expected to yield a chloropyrazolidinedione, a valuable heterocyclic scaffold for further functionalization. A recent patent describes reacting diethyl 2-chloromalonate with methylhydrazine, confirming the viability of this approach.[10]
Proposed Experimental Protocol 3: Synthesis of 4-Chloro-1,2-pyrazolidine-3,5-dione
This proposed protocol is based on the known reactivity of malonic esters with hydrazines.
Materials:
-
Diethyl 2-chloromalonate
-
Hydrazine hydrate (85%)
-
Ethanol
-
Toluene (for extraction)
Apparatus:
-
150 mL Jacketed reactor or round-bottom flask with temperature control
-
Stirring plate and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Preparation: In a 150 mL reactor, dissolve 9.7 g (0.05 mol) of diethyl 2-chloromalonate in 40 mL of ethanol.[10]
-
Reaction: Cool the solution to -10°C with stirring. In a separate flask, prepare a solution of 2.9 g (0.05 mol) of 85% hydrazine hydrate in 40 mL of ethanol.[11]
-
Addition: Slowly add the hydrazine solution dropwise to the cold diethyl chloromalonate solution, maintaining the temperature below 0°C.
-
Reaction Progression: After the addition is complete, continue stirring at low temperature for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.[11]
-
Work-up and Extraction: Monitor the reaction by TLC or GC. Once complete, add water and toluene to the reaction mixture and transfer to a separatory funnel. Extract the aqueous phase with toluene.[10]
-
Isolation: Combine the organic phases and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization.
Quantitative Data
The following table outlines the proposed reaction parameters.
| Parameter | Value | Reference |
| Reactant 1 | Diethyl 2-chloromalonate (0.05 mol) | [10] |
| Reactant 2 | Hydrazine Hydrate (0.05 mol) | [11] |
| Solvent | Ethanol | [10][11] |
| Reaction Temperature | -10°C to Room Temperature | [11] |
| Reaction Time | ~14 hours | [11] |
| Expected Product | 4-Chloro-1,2-pyrazolidine-3,5-dione | N/A |
Logical Relationship Diagram
Caption: Logical diagram for Pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. WO2017087323A1 - Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives - Google Patents [patents.google.com]
- 11. CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various techniques applicable to the esterification of chloromalonic acid. The selection of a suitable method depends on factors such as the desired scale of the reaction, the sensitivity of the substrates to acidic or harsh conditions, and the required purity of the final product.
Introduction to Esterification of this compound
This compound is a dicarboxylic acid containing a reactive chlorine atom on the alpha-carbon. Its esters, such as diethyl chloromalonate and dimethyl chloromalonate, are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry for the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The esterification of this compound can be achieved through several methods, each with its own advantages and disadvantages. This document outlines four common and effective techniques: Fischer-Speier Esterification, Steglich Esterification, esterification via acid chloride formation, and methylation with diazomethane.
Comparison of Esterification Techniques
The following table summarizes the key quantitative parameters for the described esterification methods. It is important to note that specific yields and reaction times can vary depending on the alcohol used and the precise reaction conditions.
| Technique | Typical Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Key Advantages & Disadvantages |
| Fischer-Speier Esterification | Conc. H₂SO₄ or p-TsOH | Excess Alcohol | Reflux | 2 - 24 | 60 - 95 | Advantages: Cost-effective, simple procedure. Disadvantages: Reversible reaction, harsh acidic conditions, may not be suitable for sensitive substrates.[1][2][3] |
| Steglich Esterification | DCC/DMAP | Dichloromethane (DCM) | 0 - Room Temp | 1 - 24 | 70 - 95+ | Advantages: Mild conditions, high yields, suitable for acid-sensitive substrates.[4][5] Disadvantages: DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct requires removal.[5] |
| Via Acid Chloride | Thionyl Chloride (SOCl₂) | Toluene or neat | Room Temp to Reflux | 1 - 5 | 80 - 95+ | Advantages: High yields, irreversible reaction. Disadvantages: Thionyl chloride is corrosive and toxic, generates HCl gas.[6] |
| Methylation with Diazomethane | Diazomethane (CH₂N₂) | Diethyl ether | 0 - Room Temp | < 1 | > 95 | Advantages: Very mild conditions, nearly quantitative yields for methyl esters, clean reaction. Disadvantages: Diazomethane is toxic and potentially explosive, only for methyl esters. |
I. Fischer-Speier Esterification
This classical method involves the direct acid-catalyzed esterification of a carboxylic acid with an alcohol.[1][2] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[1]
Logical Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Diethyl Chloromalonate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound (1 equivalent).
-
Addition of Reagents: Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl chloromalonate.
II. Steglich Esterification
The Steglich esterification is a mild method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This technique is particularly useful for substrates that are sensitive to acidic conditions.[5]
Logical Workflow for Steglich Esterification
Caption: Workflow for Steglich Esterification.
Experimental Protocol: Synthesis of a Dialkyl Chloromalonate
-
Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add the alcohol (2.2 equivalents) and a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (2.2 equivalents) in DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
-
Filtration: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Workup: Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired dialkyl chloromalonate.[7]
III. Esterification via Acid Chloride
This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with an alcohol.[6] This is a highly efficient and generally irreversible method.
Logical Workflow for Esterification via Acid Chloride
Caption: Workflow for Esterification via Acid Chloride.
Experimental Protocol: Synthesis of a Dialkyl Chloromalonate
Step 1: Formation of Chloromalonyl Dichloride
-
Reaction Setup: In a fume hood, place this compound (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂ gases.
-
Reagent Addition: Add an excess of thionyl chloride (e.g., 2.5-3 equivalents), which can also act as the solvent. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux until the evolution of gases ceases (typically 1-3 hours).
-
Isolation of Intermediate: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude chloromalonyl dichloride.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude chloromalonyl dichloride in an anhydrous solvent like toluene or DCM.
-
Alcohol Addition: Cool the solution in an ice bath and add the alcohol (2.2 equivalents) dropwise. A base such as pyridine or triethylamine can be added to neutralize the HCl formed.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Workup and Purification: Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer, concentrate, and purify the product by vacuum distillation.
IV. Methylation with Diazomethane
Diazomethane is a highly reactive reagent that allows for the rapid and clean conversion of carboxylic acids to their methyl esters under very mild conditions. Due to its toxicity and explosive nature, this method is typically used for small-scale syntheses and requires special handling precautions.
Logical Workflow for Methylation with Diazomethane
Caption: Workflow for Methylation with Diazomethane.
Experimental Protocol: Synthesis of Dimethyl Chloromalonate
Safety Precaution: Diazomethane is toxic and potentially explosive. This procedure should only be performed in a well-ventilated fume hood with appropriate safety measures, including the use of non-etched glassware.
-
Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from a precursor like Diazald®).
-
Reaction Setup: Dissolve this compound (1 equivalent) in diethyl ether in a flask and cool it to 0 °C in an ice bath.
-
Reaction: Slowly add the ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.
-
Quenching: Quench the excess diazomethane by the dropwise addition of a small amount of acetic acid until the yellow color disappears.
-
Workup: The reaction mixture can be washed with a dilute sodium bicarbonate solution and water.
-
Purification: Dry the ether layer over anhydrous sodium sulfate and carefully evaporate the solvent under reduced pressure to obtain the dimethyl chloromalonate, which is often pure enough for subsequent use without further purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloromalonic Acid and its Esters
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chloromalonic acid and its dialkyl esters. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My chlorination of malonic acid (or its diester) is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the chlorination of malonic acid or its esters can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is critical. For instance, in the chlorination of dimethyl malonate with sulfuryl chloride, maintaining the temperature between 40-45°C is crucial for balancing the reaction rate and selectivity.[1] Exceeding this range can lead to increased byproduct formation.
-
Reaction Time: Prolonged reaction times can lead to the formation of undesired dichlorinated byproducts, which reduces the yield of the desired monochlorinated product.[2] Monitoring the reaction progress using techniques like Gas Chromatography (GC) is recommended to stop the reaction at the optimal time.[2]
-
Molar Ratio of Reagents: An inappropriate molar ratio of the chlorinating agent to the malonic acid derivative can result in incomplete conversion or excessive side reactions. For the chlorination of dimethyl malonate, using 1.2 mole equivalents of sulfuryl chloride has been shown to maximize the yield of the monochlorinated product.[2]
-
-
Reagent Purity:
-
Ensure the malonic acid or its diester is of high purity. Impurities can interfere with the reaction.
-
The purity of the chlorinating agent is also important. Use freshly opened or properly stored reagents.
-
-
Work-up and Purification:
-
Significant product loss can occur during work-up and purification. Fractional distillation, a common purification method, can sometimes lead to considerable yield loss.[2] Alternative purification methods like silica-plug filtration have been shown to be effective in removing impurities with minimal loss.[2]
-
Q2: I am observing a significant amount of dithis compound (or its diester) as a byproduct. How can I minimize its formation?
A2: The formation of the dichlorinated byproduct is a common issue, especially when using potent chlorinating agents like sulfuryl chloride.[1] Here are key strategies to suppress this side reaction:
-
Control the Stoichiometry: Avoid using a large excess of the chlorinating agent. A slight excess (around 1.2 equivalents) is often sufficient to drive the reaction to completion without promoting over-chlorination.[2]
-
Optimize Reaction Time: As mentioned, longer reaction times directly correlate with increased formation of the dichloro impurity.[2] Monitor the reaction closely and quench it once the starting material is mostly consumed, but before significant dichloro-product appears. A reaction time of 4-5 hours at 40-45°C has been found to be optimal for the synthesis of dimethyl 2-chloromalonate using sulfuryl chloride.[2]
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can accelerate the rate of the second chlorination.
Q3: What are the most effective chlorinating agents for the synthesis of this compound and its esters?
A3: Several chlorinating agents can be used, each with its own advantages and disadvantages:
-
Sulfuryl Chloride (SO₂Cl₂): This is a commonly used, cost-effective, and efficient reagent for the chlorination of malonic esters.[2] It generally provides good yields but requires careful control of reaction conditions to minimize the formation of dichlorinated byproducts.[1][2]
-
N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent. It can lead to higher purity of the monochlorinated product. For example, the synthesis of diethyl chloromalonate using NCS in dimethyl sulfoxide has been reported to yield a very pure product.
-
Elemental Chlorine (Cl₂): While effective, the use of gaseous chlorine can be hazardous and more difficult to handle in a standard laboratory setting. It often leads to a mixture of mono- and dichlorinated products.[3]
-
Thionyl Chloride (SOCl₂): Thionyl chloride can also be used for the chlorination of malonic acid, often in a solvent like acetic acid.[3]
The choice of chlorinating agent will depend on the specific substrate, desired purity, and available laboratory equipment.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for different methods of synthesizing this compound esters to facilitate comparison.
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Dimethyl Malonate | Sulfuryl Chloride (1.2 eq) | Neat | 40-45 | 4-5 | 98 (crude) | ~90 | [2] |
| Diethyl Bromomalonate | N-Chlorosuccinimide | Dimethyl Sulfoxide | 20 | 24 | 99.4 | >97 | [4] |
| Malonic Acid Diisopropyl Ester | Sodium Hypochlorite | Water | 5 | ~1 | 90.8 | >99.5 | [3] |
Experimental Protocols
Synthesis of Dimethyl 2-chloromalonate using Sulfuryl Chloride [2]
-
Reactor Setup: Purge a 50-L all-glass reactor with nitrogen and charge it with dimethyl malonate (20 kg, 151.4 mol) at 25°C.
-
Reagent Addition: To the stirred dimethyl malonate, add sulfuryl chloride (24.5 kg, 181.7 mol) over a period of 1 hour, ensuring the batch temperature is maintained below 25°C.
-
Reaction: Gradually heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC). The reaction is considered complete when less than 6.0 area % of dimethyl malonate remains.
-
Work-up: After the reaction is complete, cool the mixture to 25°C and stir for 30 minutes. The crude dimethyl 2-chloromalonate can be isolated without any further work-up.
-
Purification (Optional): To remove the dimethyl 2,2-dichloromalonate impurity, a silica-plug filtration can be performed to achieve a purity of >95%.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of dimethyl 2-chloromalonate.
Caption: Troubleshooting guide for this compound synthesis.
References
thermal and chemical stability of chloromalonic acid
Disclaimer: Specific experimental data on the thermal and chemical stability of chloromalonic acid is limited in publicly available literature. The information provided herein is based on the known properties of the closely related compound, malonic acid, and general principles of alpha-halo carboxylic acids. Researchers are strongly advised to perform small-scale stability testing under their specific experimental conditions before proceeding with larger-scale work.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely products of thermal decomposition of this compound?
A2: Based on the decomposition of malonic acid, the thermal decomposition of this compound is anticipated to produce chloroacetic acid and carbon dioxide. Further decomposition at higher temperatures could potentially lead to the formation of hydrogen chloride and other chlorinated byproducts. When heated to decomposition, it may emit acrid smoke and irritating fumes.[2]
Q3: What are the general storage recommendations for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Keep the container tightly closed. As with other alpha-halo carboxylic acids, it is advisable to protect it from moisture to prevent potential hydrolysis.[4][5]
Q4: With which substances is this compound incompatible?
A4: this compound is expected to be incompatible with strong bases, oxidizing agents, and reducing agents.[6] Reactions with bases can lead to neutralization and potential dehalogenation. Strong oxidizing agents can cause vigorous and potentially hazardous reactions.
Q5: How does the chlorine atom affect the chemical stability of this compound compared to malonic acid?
A5: The chlorine atom, being an electronegative group, is expected to increase the acidity of the carboxylic acid protons compared to malonic acid.[4] This enhanced acidity can make it more reactive towards bases. The carbon-chlorine bond also introduces a site for nucleophilic substitution reactions.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction exotherm or gas evolution. | Thermal decomposition of this compound may be occurring. | Immediately cool the reaction vessel. Ensure the reaction temperature is well below the decomposition temperature of malonic acid (135°C) as a precautionary measure. |
| Lower than expected yield in a reaction involving a basic reagent. | The basic reagent may be reacting with the acidic protons of this compound or causing its degradation. | Consider using a non-nucleophilic base or protecting the carboxylic acid groups. Perform the reaction at a lower temperature to minimize side reactions. |
| Formation of unexpected chlorinated byproducts. | Instability of this compound under the reaction conditions. | Analyze the reaction mixture for potential degradation products. Consider alternative, milder reaction conditions or a different synthetic route. |
| Discoloration of the this compound upon storage. | Potential slow decomposition or reaction with impurities. | Ensure the storage container is tightly sealed and stored in a cool, dark, and dry place. If purity is critical, consider re-purification before use. |
Data Presentation
Table 1: Comparison of Properties of Malonic Acid and Expected Properties of this compound
| Property | Malonic Acid | This compound (Expected) |
| Melting/Decomposition Point | ~135°C[1] | Likely in a similar range, but potentially lower due to the C-Cl bond. Empirical determination is recommended. |
| Decomposition Products | Acetic acid, Carbon dioxide[1] | Chloroacetic acid, Carbon dioxide, potentially HCl at higher temperatures. |
| Incompatible Materials | Bases, Oxidizing agents, Reducing agents[6] | Bases, Oxidizing agents, Reducing agents. |
| Acidity | pKa1 ≈ 2.8, pKa2 ≈ 5.7 | Expected to be more acidic due to the electron-withdrawing effect of the chlorine atom.[4] |
Experimental Protocols
Protocol for Determining Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal decomposition profile of this compound.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated according to the manufacturer's instructions.
-
Set up a dry, inert gas flow (e.g., nitrogen or argon) to purge the furnace and balance assembly.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
-
TGA Method:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 200°C).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the weight loss percentage versus temperature.
-
The onset temperature of decomposition is the temperature at which significant weight loss begins.
-
Protocol for Assessing Chemical Stability in Solution
This protocol provides a general method to assess the stability of this compound in a given solvent system over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Prepare a stock solution of a stable internal standard in the same solvent.
-
-
Incubation:
-
Mix the this compound stock solution and the internal standard stock solution.
-
Divide the mixture into several vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from one of the vials.
-
Analyze the aliquot immediately by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point.
-
Plot this ratio against time to determine the rate of degradation.
-
References
identification of common side products in chloromalonic acid reactions
Technical Support Center: Chloromalonic Acid Reactions
Welcome to the technical support center for this compound and its derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when using diethyl chloromalonate for alkylation?
A1: The most frequently encountered side product is the dialkylated malonate. This occurs because the initial product, mono-alkylated diethyl malonate, still has an acidic proton on the α-carbon. This proton can be removed by the base, creating a new enolate that reacts with a second molecule of the alkyl halide.[1]
Q2: My reaction yield is low, and I've identified an alkene corresponding to my alkyl halide. What happened?
A2: This indicates a competing E2 elimination reaction. The basic conditions required to form the malonate enolate can also promote the elimination of HX from your alkyl halide. This side reaction is particularly prevalent with secondary and tertiary alkyl halides.[1]
Q3: Why is it important to match the alkoxide base to the ester group of the chloromalonate (e.g., using sodium ethoxide with diethyl chloromalonate)?
A3: Using a non-matching alkoxide base can lead to transesterification.[2] For example, if sodium methoxide is used with diethyl chloromalonate, an equilibrium will be established, resulting in a mixture of diethyl, dimethyl, and ethyl methyl malonate products, which complicates purification.
Q4: I see a significant amount of dichloromalonic ester in my starting material. How will this affect my reaction?
A4: The presence of dichloromalonic ester as an impurity is a known issue from the synthesis of the chloromalonate itself.[3] This impurity will not participate in nucleophilic substitution at the alpha-carbon in the same way and will remain as a difficult-to-remove impurity in your final product. It is crucial to start with high-purity chloromalonic ester.[3][4]
Q5: Can alkylation occur on the oxygen atom of the enolate?
A5: Yes, O-alkylation is a possible, though generally minor, side reaction for malonate enolates.[1] The formation of this side product can be influenced by factors such as the solvent, metal counter-ion, and the alkylating agent.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound and its esters.
Problem 1: Low Yield of Mono-Alkylated Product & Presence of Dialkylated Impurity
| Potential Cause | Solution |
| Incorrect Stoichiometry: An excess of the alkylating agent or base relative to the chloromalonate promotes a second alkylation.[1] | Use a strict 1:1 molar ratio of chloromalonate to the alkylating agent. A slight excess (1.1x) of the malonate can favor mono-alkylation.[1] |
| Rapid Addition of Reagents: Adding the alkyl halide too quickly can create localized high concentrations, favoring reaction with the already-formed mono-alkylated product. | Add the alkylating agent slowly and dropwise to the reaction mixture at a controlled temperature to maintain a low concentration.[1] |
| Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can provide more opportunity for the slower, second alkylation to occur. | Monitor the reaction closely by TLC or GC. Once the starting material is consumed, proceed with the workup promptly. |
Problem 2: Significant Formation of Alkene Byproduct from the Alkyl Halide
| Potential Cause | Solution |
| Use of Hindered Alkyl Halides: Secondary and especially tertiary alkyl halides are highly susceptible to E2 elimination under basic conditions.[1] | Whenever possible, use primary (1°) or methyl alkyl halides, which are much less prone to elimination.[1] Avoid using tertiary halides altogether. |
| Strong, Unhindered Base: A small, strong base like sodium ethoxide can act as both a nucleophile and a base, promoting elimination. | Consider using a bulkier, non-nucleophilic base (e.g., potassium tert-butoxide) which is more likely to deprotonate the malonate without causing elimination on the halide. |
| High Reaction Temperature: Elimination reactions are often favored at higher temperatures. | Maintain the lowest practical temperature for the alkylation reaction. For many alkylations, this can be room temperature or slightly below. |
Problem 3: Product Mixture Contains Different Ester Groups (Transesterification)
| Potential Cause | Solution |
| Mismatch of Alkoxide Base and Ester: Using a base like sodium methoxide with diethyl chloromalonate.[2] | Always match the alkoxide base to the ester. For diethyl chloromalonate, use sodium ethoxide (NaOEt). For dimethyl chloromalonate, use sodium methoxide (NaOMe).[2] |
Problem 4: Presence of Carboxylic Acids in the Product Mixture Before Saponification Step
| Potential Cause | Solution |
| Water Contamination: The presence of water in the reaction solvent or reagents can lead to the hydrolysis of the ester groups. | Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Acidic/Basic Conditions During Workup: Premature hydrolysis can occur if the workup conditions are too harsh before the intended saponification step. | Perform an initial workup under neutral conditions to isolate the crude ester before proceeding with hydrolysis. |
Data Presentation: Common Side Products and Mitigation Strategies
The following table summarizes the common side products and provides key strategies to minimize their formation.
| Side Product | Structure (Example) | Cause | Recommended Mitigation Strategy |
| Dialkylated Product | R-C(R)- (COOEt)₂ | Reaction of the mono-alkylated product with a second equivalent of alkyl halide.[1][2] | Control stoichiometry (slight excess of malonate), slow addition of alkyl halide.[1] |
| Alkene | R(-H)=CH₂ | E2 elimination of the alkyl halide, especially with 2° and 3° halides.[1] | Use 1° or methyl halides; use a sterically hindered base; maintain low reaction temperature.[1] |
| Transesterified Product | Cl-CH(COOEt)(COOMe) | Mismatch between the alkoxide base and the ester's alcohol component.[2] | Use a matching alkoxide base (e.g., NaOEt for diethyl chloromalonate). |
| Hydrolyzed Product | Cl-CH(COOH)₂ | Presence of water during the reaction or workup. | Use anhydrous conditions; perform a careful, neutral workup. |
| O-Alkylated Product | Cl-C(OEt)=C(OR)-OEt | Alkylation on the oxygen of the enolate instead of the carbon.[1] | Generally a minor product; can be influenced by solvent and counter-ion choice (polar aprotic solvents can sometimes favor C-alkylation). |
Experimental Protocols
Example Protocol: Synthesis of Diethyl 2-Butyl-2-chloromalonate
This protocol details the mono-alkylation of diethyl chloromalonate with 1-bromobutane. It incorporates troubleshooting advice to minimize side product formation.
1. Reagents and Materials:
-
Diethyl chloromalonate (1.0 eq)
-
Sodium ethoxide (1.05 eq)
-
Anhydrous Ethanol
-
1-Bromobutane (1.0 eq)
-
Anhydrous Diethyl Ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen.
-
Enolate Formation: To a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous ethanol. Add sodium ethoxide and stir until fully dissolved. Cool the solution to 0 °C in an ice bath.
-
Addition of Chloromalonate: Add diethyl chloromalonate dropwise to the cooled sodium ethoxide solution over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.
-
Alkylation: Add 1-bromobutane to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. [Critical Step: Slow addition is key to preventing dialkylation.]
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material or dialkylated side product.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Main reaction pathway vs. competing side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impure products.
References
Technical Support Center: Chloromalonic Acid Safety Protocols
Important Notice: The following information is a general guide and is based on the available safety data for closely related compounds. It is not a substitute for the official Safety Data Sheet (SDS) for chloromalonic acid. Researchers, scientists, and drug development professionals must obtain and thoroughly review the SDS provided by their chemical supplier before handling, storing, or using this compound.
Frequently Asked Questions (FAQs) - Safe Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye damage. It may also cause respiratory irritation. The GHS pictograms associated with these hazards would likely include those for acute toxicity (oral), skin irritation, and serious eye damage.
Q2: What personal protective equipment (PPE) is required when working with this compound?
A2: A comprehensive assessment of the specific experimental conditions should be performed to determine the necessary PPE. However, as a baseline, the following should be used:
-
Eye Protection: Chemical safety goggles are essential. A face shield may be required for procedures with a higher risk of splashing.
-
Hand Protection: Wear impervious gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact. For larger quantities or in case of a spill, impervious protective clothing and boots may be required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator appropriate for organic acid dusts and vapors should be used.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Q4: What should I do in case of an accidental spill?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust. Place the spilled material into a suitable, labeled container for disposal. The spill area should then be cleaned with a suitable solvent and washed thoroughly. Do not allow the material to enter drains or waterways.
Q5: What are the first-aid procedures for exposure to this compound?
A5:
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Caking or clumping of solid this compound | Exposure to moisture (hygroscopic nature) | Store in a desiccator or a tightly sealed container with a desiccant. Handle in a low-humidity environment if possible. |
| Discoloration of the material | Impurities or degradation | Do not use if the material appears discolored. Consult the supplier regarding the stability and purity of the product. |
| Irritation of respiratory tract during handling | Inadequate ventilation or improper handling | Always handle this compound within a certified chemical fume hood. Ensure proper respiratory protection is used if a fume hood is not available. |
Quantitative Data Summary
| Parameter | Value | Source/Note |
| Recommended Storage Temperature | 15 – 25 °C | Based on data for similar compounds.[1] |
| Incompatible Materials | Strong oxidizing agents, bases, reducing agents | General incompatibility for carboxylic acids.[2] |
Experimental Workflow
Below is a generalized workflow for the safe handling of this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental protocol.
Caption: Safe handling workflow for this compound.
This technical support guide is intended to provide a foundation for the safe handling and storage of this compound. Always prioritize the specific recommendations from the manufacturer's Safety Data Sheet.
References
Technical Support Center: Optimization of Reaction Parameters for Chloromalonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of chloromalonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the chlorination of malonic acid derivatives.
Problem 1: Low Yield of Monochlorinated Product and Formation of Dithis compound
Symptoms:
-
Analysis of the crude product (e.g., by GC-MS or NMR) shows a significant peak corresponding to dithis compound or its ester.
-
The isolated yield of the desired monothis compound is lower than expected.
Possible Causes:
-
Excess Chlorinating Agent: Using a molar excess of the chlorinating agent (e.g., sulfuryl chloride) can lead to over-chlorination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with stoichiometric amounts of chlorinating agent, can result in the formation of the dichloro-derivative.[1]
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the second chlorination, leading to more dichlorinated product.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Molar Ratio of Chlorinating Agent | Use a stoichiometric amount or a slight deficit of the chlorinating agent relative to the malonic acid derivative. | To minimize the availability of the chlorinating agent for a second reaction. |
| Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.[1] | To prevent the monochlorinated product from being converted to the dichlorinated byproduct. |
| Reaction Temperature | Maintain a controlled, lower temperature. For instance, with sulfuryl chloride, the reaction can be initiated at a lower temperature and then gently warmed.[1] | To favor the kinetics of the first chlorination over the second. |
Problem 2: Incomplete or Slow Reaction
Symptoms:
-
Significant amount of starting material (malonic acid or its ester) remains unreacted after the expected reaction time.
-
The reaction appears to stall.
Possible Causes:
-
Insufficient Chlorinating Agent: An inadequate amount of the chlorinating agent will naturally lead to an incomplete reaction.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.[2]
-
Poor Solubility of Reactants: If the malonic acid or its derivative is not well-dissolved in the reaction solvent, the reaction can be slow and inefficient.[2]
-
Inadequate Catalyst (if applicable): Some chlorination reactions may require a catalyst to proceed at a reasonable rate.[2]
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Molar Ratio of Chlorinating Agent | Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess might be necessary, but monitor for dichloro-product formation. | To ensure enough reagent is present to fully convert the starting material. |
| Reaction Temperature | Gradually increase the reaction temperature while monitoring the product distribution. A moderate temperature of 40-45°C has been shown to be effective in some cases.[1] | To increase the reaction rate to an acceptable level. |
| Solvent | Use a solvent in which both the substrate and the chlorinating agent are soluble. Anhydrous conditions are often crucial. | To ensure a homogeneous reaction mixture and facilitate interaction between reactants. |
| Catalyst | If the reaction is sluggish, consider the addition of a suitable catalyst, such as a Lewis acid (e.g., AlCl3) for certain chlorinating agents, though this may also affect selectivity.[2] | To activate the reactants and increase the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A1: A common approach involves the chlorination of a malonic acid ester, such as dimethyl malonate or diethyl malonate, followed by hydrolysis of the resulting chloromalonate ester. Direct chlorination of malonic acid can be challenging to control and may lead to a mixture of products. The use of sulfuryl chloride (SOCl₂) is a documented method for the chlorination of dimethyl malonate.[1]
Q2: How can I monitor the progress of the chlorination reaction?
A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For GC analysis, samples can be taken at regular intervals to determine the relative amounts of starting material, monochlorinated product, and dichlorinated byproduct.[1]
Q3: What are the typical side products in the synthesis of this compound?
A3: The most common side product is the corresponding dithis compound derivative, formed from over-chlorination.[1] If the reaction is not carried out under anhydrous conditions, hydrolysis of the chlorinating agent can also occur, reducing its effectiveness.
Q4: What are the key safety precautions to take during the chlorination of malonic acid derivatives?
A4: Chlorinating agents like sulfuryl chloride and thionyl chloride are corrosive and react violently with water. They also release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-Chloromalonate [1]
This protocol describes the chlorination of dimethyl malonate using sulfuryl chloride.
Materials:
-
Dimethyl malonate
-
Sulfuryl chloride (SOCl₂)
-
Nitrogen or Argon gas supply
-
Round-bottom flask and condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
A 50-L glass reactor (or a smaller appropriate-sized flask) is purged with nitrogen.
-
Charge the reactor with dimethyl malonate (20 kg, 151.4 mol).
-
While stirring, add sulfuryl chloride (24.5 kg, 181.7 mol) dropwise over a period of 1 hour, ensuring the temperature is maintained below 25°C.
-
After the addition is complete, gradually heat the reaction mixture to 40-45°C.
-
Maintain the reaction at this temperature for 4-5 hours. Monitor the reaction progress by GC until less than 6% of the dimethyl malonate remains.
-
Cool the reaction mixture to 25°C and stir for 30 minutes.
-
The resulting liquid dimethyl 2-chloromalonate can be used in the next step without extensive purification. The reported yield is approximately 98% with a GC purity of around 90.3%.[1]
Protocol 2: Hydrolysis of Dimethyl 2-Chloromalonate to this compound (General Procedure)
This is a general procedure for the acid-catalyzed hydrolysis of the ester to the carboxylic acid.
Materials:
-
Dimethyl 2-chloromalonate
-
Hydrochloric acid (concentrated) or other strong acid
-
Water
-
Round-bottom flask and reflux condenser
-
Heating mantle
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine dimethyl 2-chloromalonate with an excess of aqueous strong acid (e.g., 6M HCl).
-
Heat the mixture to reflux and maintain for several hours, monitoring the disappearance of the starting material by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of Dimethyl 2-Chloromalonate [1]
| Parameter | Value |
| Starting Material | Dimethyl malonate |
| Chlorinating Agent | Sulfuryl chloride (SOCl₂) |
| Molar Ratio (Substrate:Reagent) | 1 : 1.2 |
| Initial Temperature | < 25°C |
| Reaction Temperature | 40-45°C |
| Reaction Time | 4-5 hours |
| Yield | ~98% |
| Purity (GC) | ~90.3% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
troubleshooting unexpected decarboxylation of chloromalonic acid
Welcome to the technical support center for troubleshooting issues related to chloromalonic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected decarboxylation in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is decomposing unexpectedly. What is the most likely cause?
A1: Unexpected decarboxylation of this compound is typically triggered by exposure to elevated temperatures or non-neutral pH conditions. The electron-withdrawing nature of the chlorine atom can weaken the carbon-carbon bond, making it more susceptible to decarboxylation than unsubstituted malonic acid.[1]
Q2: At what temperature does this compound begin to decarboxylate?
Q3: How does pH affect the stability of this compound?
A3: Both acidic and basic conditions can promote decarboxylation. Acidic conditions can facilitate the formation of the necessary cyclic transition state for decarboxylation.[4][6] Basic conditions can lead to the formation of an enolate, which can also lead to decarboxylation, especially if heat is applied.[7] It is recommended to maintain a neutral pH whenever possible if decarboxylation is not desired.
Q4: I am using a malonic ester derivative. Could hydrolysis be the root of the problem?
A4: Yes. If you are using a this compound ester, hydrolysis to the corresponding carboxylic acid is a prerequisite for the typical thermal decarboxylation mechanism.[6] If your reaction or workup conditions (e.g., aqueous acid or base) can cause ester hydrolysis, the resulting this compound can then decarboxylate if heat is also present.
Q5: What is the primary product of this compound decarboxylation?
A5: The decarboxylation of this compound results in the formation of 2-chloroacetic acid and carbon dioxide (CO₂).
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with unwanted this compound decarboxylation.
Issue: Significant loss of starting material and formation of 2-chloroacetic acid detected.
The following workflow can help diagnose the potential cause of decomposition.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. talentchemicals.com [talentchemicals.com]
- 4. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 7. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Tracking Chloromalonic Acid Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloromalonic acid. The following sections detail common analytical methods for monitoring its reaction progress and offer solutions to potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the progress of reactions involving this compound?
A1: The most common methods for tracking this compound reactions include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and titration. The choice of method depends on factors such as the reaction matrix, desired level of accuracy, and available equipment.
Q2: Why is derivatization often required for the GC analysis of this compound?
A2: this compound is a polar, non-volatile compound. Direct analysis by GC can lead to poor peak shapes, tailing, and strong adsorption to the column, resulting in inaccurate quantification.[1][2] Derivatization, typically through esterification or silylation, converts the acid into a less polar and more volatile derivative, improving its chromatographic behavior.[2][3]
Q3: Can I use Nuclear Magnetic Resonance (NMR) for real-time reaction monitoring?
A3: Yes, NMR spectroscopy is a powerful tool for real-time, in-situ reaction monitoring as it provides structural information and quantitative data on reactants, intermediates, and products without the need for calibration curves.[4][5] Benchtop NMR spectrometers are increasingly used for this purpose, offering convenience and robust performance.[6]
Q4: When is titration a suitable method for tracking my reaction?
A4: Titration is a classic and cost-effective method for determining the concentration of an acid.[7][8] It is particularly useful for reactions where the total acid concentration changes significantly and when a simple, rapid quantification is needed.[9][10] However, it is not suitable for distinguishing between different acidic species in a mixture.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Strong interaction of the carboxyl groups with the stationary phase.- Inappropriate mobile phase pH. | - Use a column specifically designed for organic acid analysis, such as a C18 column with aqueous mobile phases or an ion-exchange column.[11]- Acidify the mobile phase (e.g., with formic or phosphoric acid) to suppress the ionization of this compound.[12]- Ensure the sample is dissolved in the mobile phase.[12] |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation or contamination. | - Prepare fresh mobile phase and ensure proper mixing.[13][14]- Use a column oven to maintain a constant temperature.[13][14]- Flush the column with a strong solvent or replace it if necessary.[14] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system. | - Use HPLC-grade solvents and filter the mobile phase.[12][14]- Degas the mobile phase and purge the system.[13][14]- Clean the detector flow cell.[13] |
Gas Chromatography (GC)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Analyte Peak (Post-Derivatization) | - Incomplete derivatization reaction.- Degradation of the derivative in the injector. | - Optimize derivatization conditions (reagent, temperature, time).- Use a deactivated injector liner and optimize the injector temperature. |
| Peak Tailing | - Adsorption of the analyte to active sites in the column or injector.[1] | - Use a column specifically designed for acidic compounds or a highly inert column.[15]- Ensure proper deactivation of the injector liner.- Consider a different derivatization reagent that yields a less polar derivative.[2] |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the carrier gas or syringe. | - Implement a thorough wash step between injections.- Clean the injector and replace the septum.- Use high-purity carrier gas with appropriate traps.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inaccurate Quantification | - Poor signal-to-noise ratio.- Incomplete relaxation of nuclei between scans.- Phasing and baseline correction errors. | - Increase the number of scans to achieve a signal-to-noise ratio of at least 250:1 for integration errors <1%.[17]- Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest).- Carefully perform manual phasing and baseline correction on the spectra. |
| Distorted Peak Shapes | - Sample inhomogeneity due to the reaction progress.[18] | - Ensure proper mixing of the sample in the NMR tube.- For online monitoring, ensure a consistent flow and temperature of the reaction mixture through the NMR probe.[5] |
| Signal Overlap | - Similar chemical shifts of different species. | - If possible, adjust the solvent or pH to induce chemical shift changes.[17]- Utilize 2D NMR techniques for better signal dispersion.- Select non-overlapping signals for quantification.[17] |
Experimental Protocols
HPLC Method for this compound Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[19]
-
Mobile Phase: Isocratic elution with a mixture of 90% aqueous 0.02% phosphoric acid and 10% acetonitrile.[19]
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 200 nm.[19]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.
GC Method for this compound Reaction Monitoring (with Derivatization)
-
Derivatization (Esterification):
-
Take a known volume of the reaction mixture and evaporate the solvent.
-
Add an excess of an esterifying agent (e.g., 2M HCl in methanol) and heat the mixture (e.g., at 60°C for 30 minutes).
-
Neutralize the excess acid and extract the resulting diethyl chloromalonate with a suitable organic solvent (e.g., ethyl acetate).
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar capillary column (e.g., DB-WAX or FFAP).[1]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Temperature Program:
-
Initial oven temperature: 100°C for 1 minute.
-
Ramp: 10°C/min to 240°C.[20]
-
-
Injector and Detector Temperature: 250°C.
-
Quantification: Use an internal standard and create a calibration curve with derivatized standards of this compound.
Quantitative NMR (qNMR) for Reaction Monitoring
-
Sample Preparation:
-
Transfer a precise volume of the reaction mixture to an NMR tube.
-
Add a known amount of a suitable internal standard (a compound with a simple spectrum that does not overlap with reactant or product signals).
-
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or benchtop).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being quantified.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[17]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic peaks of this compound, the internal standard, and any products.
-
-
Calculation: The concentration of each species is proportional to its integral area relative to the integral area and known concentration of the internal standard.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. Magritek [magritek.com]
- 6. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Titration 101: Titration Techniques, Calculation Formulae, Method and Digital Burettes | Microlit [microlit.com]
- 8. gwb.fi [gwb.fi]
- 9. How to get correct and reproducible results in titration [xylemanalytics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. par.nsf.gov [par.nsf.gov]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Separation of Methylmalonic and Malonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 20. academic.oup.com [academic.oup.com]
methods for removing unreacted starting materials from chloromalonic acid
This guide provides researchers, scientists, and drug development professionals with detailed methods for removing unreacted starting materials and byproducts from crude chloromalonic acid. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and likely impurities in the synthesis of this compound?
A1: A common laboratory synthesis for this compound involves the direct chlorination of malonic acid using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[1][2] Based on this reaction, the primary impurities to expect in your crude product are:
-
Unreacted Malonic Acid: The starting material may not have fully reacted.
-
Dithis compound: Over-chlorination can lead to this common byproduct.[1]
-
Residual Acid: Hydrogen chloride (HCl) and sulfur dioxide (SO₂) are gaseous byproducts that can remain dissolved in the reaction mixture.[3]
Q2: Which purification method is most effective for removing these impurities?
A2: The choice of method depends on the specific impurities present and the desired final purity.
-
Liquid-Liquid Extraction: Excellent as a first step to remove water-soluble inorganic acids (like HCl).
-
Recrystallization: Highly effective for removing small amounts of impurities with different solubility profiles than this compound.[4][5]
-
Column Chromatography: The most powerful technique for separating compounds with similar properties, such as this compound from unreacted malonic acid and dithis compound.[6][7]
Q3: How do I select an appropriate solvent for recrystallization?
A3: A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[8] Given that this compound is a polar carboxylic acid, suitable solvents could include water, or solvent pairs like ether/hexane or ethyl acetate/hexane.[9] The ideal solvent will dissolve impurities well at all temperatures or not at all. A small-scale solubility test is the best way to determine the optimal solvent or solvent system.[8]
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to qualitatively track the separation of this compound from its impurities during column chromatography.[7] For a quantitative assessment of purity after any purification step, techniques like High-Performance Liquid Chromatography (HPLC), melting point determination, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[10][11] A pure compound will have a sharp, defined melting point, whereas impurities will cause it to melt over a broad temperature range.[10]
Purification Workflow & Decision Making
The following diagrams illustrate a general workflow for purifying crude this compound and a decision tree to help select the appropriate method.
Caption: A typical workflow for isolating pure this compound.
Caption: A guide to choosing the best purification strategy.
Data Presentation
The successful separation of this compound from its common impurities relies on exploiting their different physicochemical properties.
Table 1: Physicochemical Properties of Target Compound and Common Impurities
| Compound | Formula | Molecular Weight ( g/mol ) | Polarity | Expected Solubility |
|---|---|---|---|---|
| Malonic Acid | C₃H₄O₄ | 104.06 | High | Soluble in water, ether, ethanol[12] |
| This compound | C₃H₃ClO₄ | 138.51 | High | Soluble in polar organic solvents |
| Dithis compound | C₃H₂Cl₂O₄ | 172.95 | Moderate | Soluble in polar organic solvents |
Table 2: Illustrative Efficacy of Purification Methods
| Method | Starting Purity (Example) | Final Purity (Example) | Key Impurities Removed |
|---|---|---|---|
| Liquid-Liquid Extraction | 85% | 90% | HCl, water-soluble salts |
| Recrystallization | 90% | >98% | Malonic Acid (if solubility differs) |
| Column Chromatography | 90% | >99% | Malonic Acid, Dithis compound |
This table provides representative data to illustrate the potential effectiveness of each technique. Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This procedure is designed to remove water-soluble acids like HCl from the crude product mixture.
-
Dissolution: Dissolve the crude this compound product in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of cold deionized water to the funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (Step 3 & 4) two more times with fresh deionized water.
-
Drying & Concentration: Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.
Protocol 2: Recrystallization for General Purification
This method purifies the product based on differences in solubility.[4][5]
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., an ether/hexane mixture) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate) with stirring. Continue adding the hot solvent until the solid just dissolves completely.[8]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Flash Column Chromatography
Use this method when recrystallization fails to separate impurities with similar solubilities, such as dithis compound.[6][7]
-
TLC Analysis: First, determine an appropriate solvent system (eluent) using TLC. A good system will show clear separation between this compound and the impurities, with the this compound having an Rf value of approximately 0.2-0.4. A common eluent for acidic compounds is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent. Securely clamp a chromatography column vertically and pack it with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load this solution onto the top of the silica column.
-
Elution: Add the eluent to the top of the column and apply gentle positive pressure (using a pump or inert gas) to force the solvent through the silica gel.[7]
-
Fraction Collection: Collect the eluent in small, separate fractions as it exits the column.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified product.
Troubleshooting Guide
Table 3: Common Issues and Recommended Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Product is an oil, not a solid | Significant amount of impurities are present, depressing the melting point. | Try column chromatography for a more thorough purification.[6] Ensure all solvent has been removed under high vacuum. |
| Low yield after recrystallization | Too much solvent was used.[14] The product has high solubility in the cold solvent. The compound precipitated during hot filtration. | Concentrate the filtrate by boiling off some solvent and cool again.[14] Choose a different solvent system where the product is less soluble when cold. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is very soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] If that fails, remove some solvent by evaporation and cool again.[14] Consider using a different solvent or a mixed-solvent system. |
| Starting material still present in final product | The chosen purification method was not effective for the specific impurity. (e.g., similar solubility in recrystallization). | If recrystallization failed, use column chromatography, which separates based on polarity differences.[7] Adjust the polarity of the chromatography eluent to achieve better separation. |
| Product degrades during purification | The compound is thermally unstable at the boiling point of the solvent. The compound is sensitive to the acidic or basic nature of the purification media (e.g., silica gel). | For recrystallization, choose a lower-boiling solvent. For chromatography, consider using neutral alumina instead of acidic silica gel.[6] Perform purification steps quickly and at the lowest necessary temperatures. |
References
- 1. EP0687665A1 - Process for preparing 2,2-dichloro-malonic acid esters - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Malonyl Chloride and Other Oddball Derivatives of Malonic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. ijret.org [ijret.org]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. columbia.edu [columbia.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. moravek.com [moravek.com]
- 11. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Chloromalonic Acid and Malonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of chloromalonic acid and its parent compound, malonic acid. Understanding the distinct properties and reaction kinetics of these two dicarboxylic acids is crucial for their effective application in organic synthesis and drug development. This document summarizes key physicochemical properties, comparative reactivity in fundamental organic reactions, and detailed experimental protocols, supported by established chemical principles.
Physicochemical Properties
The primary differentiator between this compound and malonic acid is the presence of a chlorine atom on the α-carbon of this compound. This substitution significantly influences the molecule's electronic properties, most notably its acidity, due to the inductive effect of the electronegative chlorine atom.
| Property | Malonic Acid | This compound |
| Chemical Formula | C₃H₄O₄ | C₃H₃ClO₄ |
| Molar Mass | 104.06 g/mol | 138.50 g/mol |
| pKa₁ | 2.83[1] | Estimated to be < 2.83 |
| pKa₂ | 5.69[1] | Estimated to be < 5.69 |
Comparative Reactivity Analysis
The increased acidity of the α-proton and the influence of the chloro-substituent in this compound lead to notable differences in its reactivity compared to malonic acid in several key chemical transformations.
Acidity and Enolate Formation
The electron-withdrawing chlorine atom in this compound stabilizes the conjugate base (enolate) formed upon deprotonation of the α-hydrogen. This increased stability makes the α-proton of this compound more acidic than that of malonic acid.
Caption: Increased acidity of this compound due to inductive stabilization of the enolate.
This enhanced acidity implies that enolate formation from this compound can be achieved under milder basic conditions compared to malonic acid.
Decarboxylation
References
A Comparative Guide to the Synthesis of Substituted Malonates: Chloromalonic Acid vs. Traditional Alkylation
In the landscape of pharmaceutical and fine chemical synthesis, the creation of carbon-carbon bonds is a fundamental process. Substituted malonic esters are key building blocks for a variety of molecules, including barbiturates and anti-inflammatory drugs. The synthesis of these crucial intermediates is often approached via two primary routes: the traditional alkylation of diethyl malonate and the use of a pre-halogenated malonate, such as diethyl chloromalonate.
This guide provides a detailed comparison of these two synthetic strategies, focusing on the preparation of diethyl benzylmalonate as a representative example. We will delve into the experimental protocols, reaction conditions, and yields of each method to offer a clear perspective for researchers, scientists, and professionals in drug development.
At a Glance: Comparing Synthetic Routes
| Parameter | Traditional Alkylation (Diethyl Malonate) | Chloromalonate Alternative |
| Starting Materials | Diethyl malonate, Benzyl chloride, Sodium ethoxide | Diethyl chloromalonate, Benzylmagnesium chloride |
| Key Transformation | Nucleophilic attack of malonate enolate on an electrophile | Nucleophilic attack of a Grignard reagent on an electrophilic chlorine-bearing carbon |
| Typical Yield | 51-57%[1] | Data not readily available in literature for this specific transformation |
| Reaction Time | 8-11 hours (reflux)[1] | Typically shorter for Grignard reactions |
| Key Considerations | Risk of dialkylation, requiring careful control of stoichiometry.[2] | Requires anhydrous conditions for Grignard reagent formation and reaction.[3] |
Synthetic Route 1: Traditional Alkylation of Diethyl Malonate
This classical approach, often referred to as the malonic ester synthesis, involves the deprotonation of diethyl malonate to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol: Synthesis of Diethyl Benzylmalonate
This procedure is adapted from a well-established method found in Organic Syntheses.[1]
Reagents:
-
Sodium (115 g, 5 gram atoms)
-
Absolute ethanol (2.5 L)
-
Diethyl malonate (830 g, 5.18 moles)
-
Benzyl chloride (632 g, 5 moles)
-
Water
-
Salt (if necessary)
Procedure:
-
In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add the sodium to the absolute ethanol.
-
Once all the sodium has reacted to form sodium ethoxide, add the diethyl malonate in a steady stream.
-
Follow with the dropwise addition of benzyl chloride over 2–3 hours.
-
Reflux the mixture with stirring for approximately 8–11 hours, or until the reaction is neutral to moist litmus paper.
-
Distill the ethanol from the reaction mixture.
-
Treat the residue with up to 2 L of water and separate the ester layer. Salt may be added to facilitate sharp separation.
-
The crude product is then purified by vacuum distillation, collecting the fraction at 145–155°C/5 mm.
Yield: 1265–1420 g (51–57%). The primary byproduct is diethyl dibenzylmalonate.[1][2]
Reaction Workflow
Caption: Workflow for the synthesis of diethyl benzylmalonate via traditional alkylation.
Synthetic Route 2: The Chloromalonate Alternative
An alternative strategy involves using a pre-halogenated malonic ester, such as diethyl chloromalonate. This reagent is electrophilic at the alpha-carbon, allowing for direct attack by a nucleophile, such as a Grignard reagent. This approach reverses the polarity of the traditional malonic ester synthesis.
Conceptual Experimental Protocol: Synthesis of Diethyl Benzylmalonate
Reagents:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether or THF
-
Diethyl chloromalonate
Procedure (Conceptual):
-
Prepare the benzylmagnesium chloride Grignard reagent by reacting magnesium turnings with benzyl chloride in anhydrous diethyl ether or THF.
-
In a separate flask, dissolve diethyl chloromalonate in anhydrous ether.
-
Cool the Grignard reagent solution in an ice bath and slowly add the diethyl chloromalonate solution.
-
Allow the reaction to proceed, followed by quenching with a saturated aqueous ammonium chloride solution.
-
The product would then be extracted with an organic solvent, dried, and purified by vacuum distillation.
Reaction Workflow
Caption: Conceptual workflow for the synthesis of diethyl benzylmalonate via the chloromalonate alternative.
Discussion and Comparison
The traditional alkylation of diethyl malonate is a time-tested and well-documented method. Its primary advantage is the ready availability and lower cost of the starting materials. However, a significant drawback is the potential for dialkylation, which can lower the yield of the desired mono-substituted product and necessitate careful purification.[2] The long reflux times also contribute to higher energy consumption in an industrial setting.
The chloromalonate route offers a potentially more direct method of forming the carbon-carbon bond. Grignard reactions are typically fast. This approach could circumvent the issue of dialkylation, as the product is not susceptible to a second addition of the Grignard reagent under normal conditions. However, this method requires strict anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[3] The availability and cost of diethyl chloromalonate compared to diethyl malonate may also be a consideration.
The lack of readily available experimental data for the specific reaction between diethyl chloromalonate and benzylmagnesium chloride suggests that the traditional alkylation route is the more commonly practiced and perhaps more reliable method for synthesizing this particular compound. Further research and process optimization would be necessary to fully evaluate the industrial viability of the chloromalonate alternative for this transformation.
References
Spectroscopic Characterization of Chloromalonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of chloromalonic acid. Due to the limited availability of direct experimental spectra for this compound, this document leverages data from the parent compound, malonic acid, and general principles of spectroscopy to predict and interpret the spectral features of its chlorinated derivative. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data of this compound
The introduction of a chlorine atom to the alpha-carbon of malonic acid is expected to induce significant changes in its spectroscopic signatures. The following tables summarize the predicted and comparative data.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (ppm)
| Compound | Solvent | ¹H NMR (α-CH) | ¹³C NMR (α-CH) | ¹³C NMR (C=O) |
| Malonic Acid | DMSO-d₆ | 3.14 | 40.5 | 169.4 |
| This compound (Predicted) | DMSO-d₆ | ~4.5 - 5.5 | ~60 - 70 | ~167 - 168 |
Prediction basis: The electronegative chlorine atom is expected to deshield the adjacent alpha-proton and alpha-carbon, causing a downfield shift in their respective NMR signals compared to malonic acid. The effect on the distal carboxyl carbons is likely to be less pronounced.
Table 2: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Malonic Acid | This compound (Predicted) | Expected Vibration Mode |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1710, 1740 | ~1720 - 1750 | Stretching |
| C-O | 1200-1300 | 1200-1300 | Stretching |
| C-Cl | N/A | ~600 - 800 | Stretching |
Prediction basis: The overall IR spectrum of this compound is expected to be similar to that of malonic acid, with the notable addition of a C-Cl stretching band. The electron-withdrawing effect of chlorine may cause a slight shift in the C=O stretching frequency.
Table 3: Predicted Mass Spectrometry m/z Values
| Compound | Ionization Mode | Molecular Ion [M]⁺ or [M-H]⁻ | Key Fragment Ions (m/z) |
| Malonic Acid | ESI- | 103.0088 | 59.0138 [M-CO₂-H]⁻ |
| This compound (Predicted) | ESI- | 136.9691, 138.9662 | 92.9796, 94.9767 [M-CO₂-H]⁻ |
Prediction basis: The molecular ion of this compound will exhibit a characteristic isotopic pattern (approximately 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl.[1] Fragmentation is likely to involve the loss of carbon dioxide, similar to malonic acid.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR of Solid Organic Acids
-
Sample Preparation: Dissolve 5-10 mg of the solid acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or using automated shimming routines.
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Adjust the receiver gain.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
Set a wider spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR of a Solid Sample
-
Background Spectrum: Record a background spectrum of the clean ATR crystal without any sample. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry of an Organic Acid
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a solvent compatible with ESI-MS, such as a mixture of methanol and water or acetonitrile and water. A small amount of a volatile base (e.g., ammonium hydroxide) or acid (e.g., formic acid) may be added to promote ionization, depending on the desired ion polarity.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. The sample is nebulized and ionized by applying a high voltage to the ESI needle.
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
Set the mass range to include the expected molecular weight of the analyte.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis (Optional):
-
Select the molecular ion of interest using the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell by colliding it with an inert gas (e.g., argon).
-
Analyze the resulting fragment ions with the second mass analyzer to obtain structural information.
-
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Spectroscopic characterization workflow.
References
Interpreting the 1H and 13C NMR Spectra of Chloromalonic Acid: A Comparative Guide
In the realm of drug development and scientific research, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of chloromalonic acid and its parent compound, malonic acid, offering insights into the influence of halogen substitution on NMR chemical shifts. Due to the limited availability of direct experimental NMR data for this compound, this guide presents a predicted interpretation based on established principles and data from analogous compounds.
Predicted and Comparative NMR Data
The introduction of an electronegative chlorine atom to the alpha-carbon of malonic acid is expected to significantly influence the chemical shifts of the neighboring protons and carbons. The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in comparison to the experimental and predicted data for malonic acid.
| Compound | Nucleus | Signal | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | ¹H | -COOH | ~11-13 | Singlet | 2H |
| -CH(Cl)- | ~4.5-5.0 | Singlet | 1H | ||
| ¹³C | -COOH | ~168-172 | Singlet | - | |
| -CH(Cl)- | ~60-65 | Singlet | - | ||
| Malonic Acid | ¹H | -COOH | ~11.5 (in DMSO-d₆)[1] | Singlet | 2H |
| -CH₂- | ~3.26 (in DMSO-d₆)[1] | Singlet | 2H | ||
| ¹³C | -COOH | ~171 (in H₂O) | Singlet | - | |
| -CH₂- | ~41 (in H₂O) | Singlet | - |
Note: The chemical shifts for this compound are predicted based on the known effects of α-halogen substitution on carboxylic acids and data from similar compounds like diethyl chloromalonate. The actual experimental values may vary depending on the solvent and concentration.
Interpretation of Predicted Spectra
¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to exhibit two distinct signals:
-
Carboxylic Acid Protons (-COOH): A singlet appearing significantly downfield, in the range of 11-13 ppm. This is characteristic of acidic protons in carboxylic acids, which are highly deshielded.
-
Alpha-Proton (-CH(Cl)-): A singlet expected to be in the region of 4.5-5.0 ppm. The presence of the electronegative chlorine atom on the same carbon will cause a substantial downfield shift compared to the alpha-protons of malonic acid (~3.26 ppm).
¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum of this compound would likely show two signals:
-
Carbonyl Carbons (-COOH): A signal in the range of 168-172 ppm, which is typical for the carbonyl carbons of dicarboxylic acids.
-
Alpha-Carbon (-CH(Cl)-): A signal predicted to be around 60-65 ppm. The direct attachment of the chlorine atom will cause a significant downfield shift for this carbon compared to the alpha-carbon of malonic acid (~41 ppm).
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra, applicable to the analysis of this compound and its analogues.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample (e.g., this compound) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution. Sonication may be used to aid dissolution if necessary.
2. NMR Spectrometer Setup:
-
The spectra are typically acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
Key parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program (e.g., zgpg30).
-
Key parameters include a 30° pulse angle, a spectral width of about 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase correction and baseline correction are applied.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.
Structural Comparison and NMR Signal Relationship
The structural difference between malonic acid and this compound, and its impact on the NMR signals, can be visualized as follows:
Caption: Structural and NMR spectral relationship between malonic acid and this compound.
References
Navigating the Fragments: A Comparative Guide to Mass Spectrometry of Chloromalonic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules is paramount for structural elucidation and analytical method development. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of chloromalonic acid and its derivatives, offering insights into their behavior under different ionization techniques. By presenting experimental data and detailed protocols, this document serves as a valuable resource for characterizing these important chemical entities.
This compound and its derivatives are versatile building blocks in organic synthesis, finding applications in the pharmaceutical and chemical industries. Mass spectrometry is a cornerstone technique for their analysis, providing crucial information about their molecular weight and structure. The choice of ionization method significantly influences the resulting fragmentation, and a thorough understanding of these patterns is essential for accurate interpretation of mass spectra. This guide compares the fragmentation behavior of key this compound derivatives, offering a framework for their analytical characterization.
Comparison of Fragmentation Patterns: Electron Ionization vs. Electrospray Ionization
The fragmentation of this compound derivatives is heavily dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) typically induce extensive fragmentation, providing detailed structural information. In contrast, soft ionization techniques such as Electrospray Ionization (ESI) are gentler, often preserving the molecular ion and yielding simpler spectra.
Electron Ionization (EI) Mass Spectrometry
Under EI conditions, this compound and its esters undergo characteristic fragmentation pathways. A primary fragmentation event for many malonic acid derivatives is the loss of the carboxyl or alkoxycarbonyl group. For diethyl chloromalonate, a notable fragmentation is the loss of the diethyl malonate moiety.[1] The presence of the chlorine atom introduces specific isotopic patterns (M+2 peak) that are invaluable for confirming the presence of chlorine in the molecule.
A common feature in the mass spectra of many carboxylic acid derivatives is the formation of a stable acylium ion (R-CO+), which often corresponds to the base peak.[2] For this compound, this would involve the formation of the [Cl-CH-CO]+ ion.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules.[3][4][5] For this compound and its derivatives, ESI is typically performed in negative ion mode, leading to the formation of the deprotonated molecule [M-H]⁻.[6][7] Fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) experiments can provide structural information. A characteristic fragmentation of dicarboxylic acids in negative ESI-MS/MS is the loss of water and carbon dioxide.[8]
Quantitative Data Summary
The following tables summarize the expected major fragment ions for this compound and diethyl chloromalonate under EI and ESI conditions. The relative intensities are predictive and based on general fragmentation principles of similar compounds.
Table 1: Predicted Major Fragment Ions for this compound (C₃H₃ClO₄, MW: 138.51) in EI-MS and ESI-MS/MS.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | Predicted Relative Intensity |
| EI | 138/140 | 93/95 | [M-COOH]⁺ | High |
| EI | 138/140 | 77/79 | [Cl-CH=C=O]⁺ | Medium |
| EI | 138/140 | 49/51 | [CH₂Cl]⁺ | Medium |
| ESI (-) | 137/139 | 119/121 | [M-H-H₂O]⁻ | Medium |
| ESI (-) | 137/139 | 93/95 | [M-H-CO₂]⁻ | High |
Table 2: Predicted Major Fragment Ions for Diethyl Chloromalonate (C₇H₁₁ClO₄, MW: 194.61) in EI-MS and ESI-MS/MS.
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | Predicted Relative Intensity |
| EI | 194/196 | 159 | [M-Cl]⁺ | Medium |
| EI | 194/196 | 149/151 | [M-OC₂H₅]⁺ | High |
| EI | 194/196 | 121/123 | [M-COOC₂H₅]⁺ | High |
| ESI (-) | 193/195 | 149/151 | [M-H-C₂H₄]⁻ | Medium |
| ESI (-) | 193/195 | 119/121 | [M-H-C₂H₄-C₂H₄]⁻ | Low |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
A standard protocol for the analysis of volatile this compound derivatives, such as diethyl chloromalonate, involves GC-MS with EI.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization may be necessary for non-volatile derivatives.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization
For the analysis of this compound and other polar derivatives, LC-MS with ESI is the preferred method.
-
Sample Preparation: Samples are dissolved in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS: Collision-Induced Dissociation (CID) with nitrogen as the collision gas, with collision energy optimized for the compound of interest.
-
Visualizing Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and diethyl chloromalonate.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Halogenated Malonic Acids for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological implications of fluorinated, chlorinated, brominated, and iodinated malonic acids.
Halogenated malonic acids are versatile building blocks in organic synthesis and hold significant potential in drug development. The introduction of a halogen atom to the alpha-position of malonic acid profoundly influences its reactivity, acidity, and biological activity. This guide provides a comprehensive comparative analysis of different monohalogenated malonic acids—fluoromalonic acid, chloromalonic acid, bromomalonic acid, and iodomalonic acid—to assist researchers, scientists, and drug development professionals in selecting the optimal derivative for their specific applications.
Physicochemical Properties: A Comparative Overview
The nature of the halogen substituent dramatically alters the electronic environment of the malonic acid backbone, leading to predictable trends in key physicochemical parameters. While a comprehensive experimental dataset for all four halogenated malonic acids is not available in a single source, the following table summarizes known values and established chemical principles.
| Property | Fluoromalonic Acid | This compound | Bromomalonic Acid | Iodomalonic Acid | Malonic Acid (for reference) |
| pKa₁ | ~1.5 - 2.5 (estimated) | 1.72 (for chloromaleic acid) | 1.45 (for bromomaleic acid) | <1.5 (estimated) | 2.85[1] |
| pKa₂ | ~4.5 - 5.5 (estimated) | 3.86 (for chloromaleic acid) | 4.62 (for bromomaleic acid) | <4.5 (estimated) | 5.70[1] |
| C-X Bond Length (Å) | ~1.38 | ~1.77 | ~1.93 | ~2.14 | N/A |
| C-X Bond Energy (kJ/mol) | ~485 | ~327 | ~285 | ~213 | N/A |
| ¹H NMR α-H Shift (ppm) | ~5.0 - 5.5 (estimated) | ~4.5 - 5.0 (estimated) | ~4.3 - 4.8 (estimated) | ~4.0 - 4.5 (estimated) | ~3.4 |
Note: Due to the scarcity of directly comparable experimental data for all four monohalogenated malonic acids, some values are estimated based on trends observed in related α-halo acids and general principles of organic chemistry. The pKa values for chloro- and bromomaleic acid are provided as a reference for the expected increase in acidity upon halogenation compared to the parent dicarboxylic acid[2].
The high electronegativity of fluorine is expected to make fluoromalonic acid the most acidic of the series. As we move down the halogen group, the C-X bond length increases, and the bond energy decreases, which can influence the reactivity of these compounds in nucleophilic substitution reactions[3][4]. The ¹H NMR chemical shift of the alpha-proton is expected to be deshielded (shifted downfield) by the electron-withdrawing halogen, with the effect being most pronounced for fluorine[5][6].
Synthesis of Halogenated Malonic Acids: Experimental Protocols
The synthesis of halogenated malonic acids can be achieved through various methods, often involving the halogenation of malonic acid esters followed by hydrolysis. Below are representative experimental protocols for the synthesis of these compounds.
Workflow for the Synthesis of Halogenated Malonic Acids
Caption: General workflow for the synthesis of halogenated malonic acids.
Experimental Protocols
1. Synthesis of Diethyl 2-Fluoromalonate:
A direct and selective method involves the fluorination of a malonate ester enol derivative using an electrophilic fluorinating agent.
-
Reactants: Diethyl malonate, a suitable base (e.g., sodium ethoxide), and an electrophilic fluorinating agent (e.g., Selectfluor®).
-
Procedure:
-
Prepare the sodium salt of diethyl malonate by reacting it with sodium ethoxide in a non-reactive solvent.
-
Introduce the electrophilic fluorinating agent to the solution. The reaction is typically carried out at room temperature.
-
After the reaction is complete, the diethyl 2-fluoromalonate is isolated and purified, often through distillation under reduced pressure.
-
-
Note: This method avoids the use of hazardous elemental fluorine gas[7].
2. Synthesis of 2-Chloromalonic Acid:
Chlorination can be achieved using sulfuryl chloride on malonic acid, followed by esterification and subsequent hydrolysis, or directly on a malonic acid diester.
-
Reactants: Diethyl malonate and an aqueous alkali hypochlorite solution.
-
Procedure:
-
React diethyl malonate with an aqueous solution of sodium hypochlorite.
-
The reaction is typically carried out at a controlled pH (≥ 8) and low temperature to ensure high yield and purity.
-
The resulting diethyl 2,2-dichloromalonate can be isolated, and subsequent selective hydrolysis can yield the monochlorinated derivative. Direct monochlorination can be challenging due to the potential for dichlorination[8].
-
3. Synthesis of 2-Bromomalonic Acid:
Bromination is commonly performed on malonic acid or its esters using elemental bromine.
-
Reactants: Malonic acid and bromine.
-
Procedure:
4. Synthesis of 2-Iodomalonic Acid:
Iodination can be achieved by reacting malonic acid with iodine.
-
Reactants: Malonic acid and iodine.
-
Procedure:
-
The reaction can be carried out by treating malonic acid with iodine in a suitable solvent.
-
The formation of iodomalonic acid is a key step in certain oscillating chemical reactions like the Briggs-Rauscher reaction[9][10].
-
Isolation and purification of 2-iodomalonic acid can be challenging due to its reactivity and potential for further reactions[9].
-
Reactivity and Applications in Synthesis
The halogen substituent significantly impacts the reactivity of the alpha-carbon. The electron-withdrawing nature of the halogen increases the acidity of the alpha-proton, facilitating enolate formation for subsequent alkylation or condensation reactions.
Halogenated malonic esters are valuable intermediates in the synthesis of a wide range of compounds, including substituted carboxylic acids, amino acids, and heterocyclic systems. The choice of halogen can influence the rate and outcome of these reactions. For instance, the C-I bond is the weakest, making iodo-derivatives potentially more reactive in certain nucleophilic substitution reactions.
Malonic Ester Synthesis Workflow
Caption: Synthesis of α-halo-α-alkyl carboxylic acids.
Biological Activity and Implications for Drug Development
Malonic acid is a known competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain[1][7][11][12][13]. This inhibition disrupts cellular respiration. Halogenation of malonic acid can modulate this inhibitory activity, offering a potential avenue for therapeutic intervention in diseases characterized by metabolic dysregulation.
While direct comparative studies on the inhibitory potency of all four halogenated malonic acids against SDH are limited, the physicochemical properties of these molecules suggest that their ability to enter cells and interact with the active site of the enzyme will vary. The increased lipophilicity that can accompany halogenation may enhance membrane permeability, a crucial factor for drug efficacy.
Signaling Pathway: Inhibition of the Krebs Cycle
Caption: Competitive inhibition of succinate dehydrogenase.
The inhibition of SDH by malonate and its derivatives can lead to a buildup of succinate, which has been implicated as an oncometabolite that can influence epigenetic regulation and promote tumorigenesis through various signaling pathways. Therefore, the targeted delivery of halogenated malonic acids could have therapeutic potential in oncology.
Conclusion
Halogenated malonic acids represent a class of compounds with tunable physicochemical properties and diverse applications in organic synthesis and medicinal chemistry. The choice of halogen—fluorine, chlorine, bromine, or iodine—provides a powerful tool to modulate acidity, reactivity, and biological activity. This guide serves as a foundational resource for researchers to navigate the synthesis and application of these versatile building blocks, with the ultimate goal of advancing scientific discovery and the development of novel therapeutics. Further comparative studies are warranted to fully elucidate the unique properties and potential of each halogenated derivative.
References
- 1. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MALONIC ACID AS AN INHIBITOR OF MAIZE ROOT RESPIRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The order of bond strength among C-F, C-Cl, C-Br, C-1 is [allen.in]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. "Iodine clock" experiment (the Briggs–Rauscher reaction) | MEL Chemistry [melscience.com]
- 11. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. inhibition of succinate dehydrogenase by malonate is an example of [allen.in]
A Comparative Guide to Purity Validation Methods for Synthesized Chloromalonic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the compound's physicochemical properties, biological activity, and safety profile. This guide provides an objective comparison of common analytical methods for validating the purity of synthesized chloromalonic acid, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
This compound, a halogenated derivative of malonic acid, presents unique analytical challenges due to its polarity and potential for thermal degradation. Therefore, a multi-faceted approach employing orthogonal techniques is often necessary for a comprehensive purity assessment. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Acid-Base Titration. Gas Chromatography-Mass Spectrometry (GC-MS) is also considered for the analysis of volatile impurities and residual solvents.
Logical Workflow for Purity Validation
A systematic approach is essential for the comprehensive purity validation of a synthesized compound like this compound. The following diagram illustrates a logical workflow, starting from initial qualitative assessments to rigorous quantitative determinations.
Comparison of Purity Validation Methods
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the performance of different validated methods for the analysis of this compound and related compounds.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantitation (LOQ) |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, with UV detection. | Robust, reproducible, widely available, excellent for quantitative analysis of known impurities.[1] | May require reference standards for impurity identification, lower sensitivity for non-UV active compounds.[1] | 0.01 - 0.1% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard, non-destructive.[1][2] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[1] | 0.1 - 1% |
| Acid-Base Titration | Neutralization of the acidic protons with a standardized base. | Inexpensive, simple, provides an accurate measure of total acid content.[3][4] | Non-specific (titrates all acidic protons), less sensitive to minor impurities. | ~0.5% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity for volatile and semi-volatile impurities and residual solvents.[5][6] | Not suitable for non-volatile compounds, may require derivatization for polar analytes.[6] | ppm level for residual solvents |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to validate the purity of synthesized this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.6) and a polar organic solvent (e.g., acetonitrile or methanol).[7] For this compound, a starting condition of 95:5 (v/v) aqueous buffer to organic solvent is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of this compound without a specific reference standard for the analyte itself.[1][8]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound sample.
-
Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.[9]
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[9]
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following equation:[10] Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Acid-Base Titration
This method determines the total acidic content of the sample, which can be used to calculate the purity assuming all acidity comes from this compound.[3][4]
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of the synthesized this compound and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the this compound solution with the standardized NaOH solution until a faint, persistent pink color is observed.[11]
-
Record the volume of NaOH solution used.
-
-
Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_sample) / (2 * m_sample) * 100 Where:
-
V_NaOH = Volume of NaOH solution used (in L)
-
M_NaOH = Molarity of NaOH solution
-
MW_sample = Molecular weight of this compound (138.5 g/mol )
-
m_sample = mass of the sample (in g)
-
The factor of 2 accounts for the two acidic protons in this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This protocol is designed to detect and quantify any residual solvents from the synthesis and purification process.[5][6]
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Sample Preparation: Accurately weigh approximately 100 mg of synthesized this compound into a headspace vial. Add a known amount of a suitable solvent (e.g., DMSO) and seal the vial.
Conclusion
A comprehensive purity assessment of synthesized this compound requires a combination of analytical techniques. HPLC-UV provides a robust method for routine purity checks and the quantification of non-volatile impurities. For an absolute and accurate determination of purity, particularly when a certified reference standard is not available, qNMR is a powerful technique. Acid-base titration offers a simple and cost-effective method for determining the total acid content. Finally, GC-MS is essential for the quantification of residual solvents and other volatile impurities. By employing these orthogonal methods, researchers and drug development professionals can ensure the quality, safety, and consistency of synthesized this compound for its intended applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gfschemicals.com [info.gfschemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. asianpubs.org [asianpubs.org]
- 8. rssl.com [rssl.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Structural Elucidation of Products from Chloromalonic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Chloromalonic acid and its esters are versatile reagents in organic synthesis, serving as precursors to a wide array of functionalized molecules. The structural determination of the resulting products is paramount for understanding reaction mechanisms and for the characterization of novel compounds. This guide provides a comparative analysis of the structural elucidation of products derived from key reactions of this compound, supported by experimental data and detailed methodologies.
Key Reactions and Product Classes
This compound and its derivatives, particularly diethyl chloromalonate, are valuable building blocks for various transformations, including nucleophilic substitutions, condensations, and cyclizations. This guide will focus on the structural characterization of products from two primary reaction types:
-
Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound like this compound, often followed by decarboxylation, to yield α,β-unsaturated carboxylic acids or their derivatives.
-
Synthesis of Heterocyclic Compounds: The reactivity of the carbon-chlorine bond and the active methylene group in chloromalonic esters enables their use in the synthesis of various heterocyclic systems.
Spectroscopic and Crystallographic Data Comparison
The elucidation of the precise chemical structure of reaction products relies on a combination of modern analytical techniques. Below is a comparative summary of spectroscopic and crystallographic data for representative products derived from reactions involving malonic acid derivatives, with a focus on chlorinated analogues where data is available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Malonic Acid Derivatives and Reaction Products
| Compound | Key Protons (¹H NMR) | Key Carbons (¹³C NMR) | Reference |
| Diethyl chloromalonate | 4.38 (q, 4H, OCH₂), 1.35 (t, 6H, CH₃) | 161.8, 64.2 (OCH₂), 13.8 (CH₃) | --INVALID-LINK--[1] |
| Diethyl bromomalonate | 4.33 (q, 4H, OCH₂), 1.33 (t, 6H, CH₃) | 164.2, 63.5 (OCH₂), 13.9 (CH₃) | --INVALID-LINK-- |
| 2-(2-chlorobenzylidene)malononitrile | 7.80 (d, 2H), 7.74 (s, 1H), 7.71 (d, 2H) | 158.4, 133.1, 131.8, 129.9, 129.6, 113.4, 112.3, 83.5 | --INVALID-LINK--[2] |
| (E)-α,β-unsaturated furanuronic acid derivative | 9.65 (s, 1H, aldehyde H) | 173.7 (C=O) | --INVALID-LINK--[3] |
| 2,2-Diazidomalonic acid | 8.79 (s, 1H) | 166.0, 79.9 | --INVALID-LINK--[4] |
Note: Chemical shifts are reported in ppm relative to a standard reference and can vary slightly based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of a molecule, aiding in its identification and structural confirmation. The presence of chlorine is often indicated by a characteristic M+2 isotopic peak with a relative intensity of approximately one-third of the molecular ion peak.
Table 2: Key Mass Spectrometry Fragmentation Data for Diethyl Malonate Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation | Reference |
| Diethyl malonate derivative (Aryl substituted) | Present and intense | Loss of diethyl malonate moiety (M-159) is a major fragmentation pathway. | --INVALID-LINK-- |
| 4'-Bromochalcone | 286/288 (M⁺/M⁺+2) | 207, 183, 103, 77 | --INVALID-LINK--[5] |
| 2,2-Diazidomalonamide | Not specified | N/A | --INVALID-LINK--[4] |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and stereochemistry. While crystal structures of products directly from this compound are not abundant in the readily available literature, related structures provide valuable comparative data.
Table 3: Selected Crystallographic Data for Malonic Acid Adducts
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Theophylline-malonic acid co-crystal | Triclinic | P-1 | Hydrogen bonding interactions between theophylline and malonic acid molecules. | --INVALID-LINK--[6] |
| 2-Oxomalonylbis(arylimidoyl) chloride derivative | Orthorhombic | Pbca | The molecular structure was confirmed by X-ray crystallography. | --INVALID-LINK--[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and subsequent analysis of chemical compounds.
Protocol 1: Knoevenagel-Doebner Condensation of a Dialdofuranose Derivative with Malonic Acid[3]
-
Reaction Setup: A solution of the dialdofuranose derivative (1 mmol) in a mixture of pyridine (5 mL) and piperidine (0.1 mL) is prepared in a round-bottom flask.
-
Addition of Malonic Acid: Malonic acid (1.2 mmol) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated at 80 °C for 4 hours.
-
Work-up: The mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure of the purified product is confirmed by FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Protocol 2: Synthesis of 2,2-Diazidomalonic Acid from Diethyl 2,2-diazidomalonate[4]
-
Hydrolysis: Diethyl 2,2-diazidomalonate (1 mmol) is dissolved in a suitable solvent. An aqueous solution of sulfuric acid (30%) is added.
-
Extraction: After the reaction is complete, the product is extracted with diethyl ether.
-
Drying and Crystallization: The organic phase is dried over magnesium sulfate and allowed to crystallize.
-
Characterization: The resulting colorless crystals are characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical transformations and experimental procedures.
References
- 1. Diethyl chloromalonate(14064-10-9) 13C NMR [m.chemicalbook.com]
- 2. [PDF] The Knoevenagel Condensation | Semantic Scholar [semanticscholar.org]
- 3. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Theoretical and Computational Modeling of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical and computational modeling of chloromalonic acid, contextualized with data from related dicarboxylic acids. The content is based on available computational studies and offers insights into reaction mechanisms, conformational preferences, and acidity, supported by quantitative data and detailed methodologies.
Comparison of Computational Methodologies
The theoretical investigation of this compound and its analogs primarily employs Density Functional Theory (DFT), a robust method for examining electronic structure and predicting molecular properties. A comparative summary of methodologies used in the study of dicarboxylic acids is presented in Table 1.
| Parameter | Methodology for Reaction of α-chlorinated carboxylic acids | Methodology for Malonic Acid Tautomerization | Methodology for Gas-Phase Acidity of Dicarboxylic Acids |
| Computational Approach | Density Functional Theory (DFT) | Density Functional Theory (DFT) | Gaussian-n (G3 and G4) composite methods |
| Functional | B3LYP | B3LYP | Not applicable |
| Basis Set | 6-311+G(d,p) | 6-31G(d,p) | Not applicable |
| Solvation Model | IEF-PCM (for solution-phase calculations) | Not specified for solution phase in the abstract | Not applicable (gas-phase) |
| Software | Gaussian 09 | Not specified | Gaussian 16 |
Reaction of this compound with Thionyl Chloride: A Mechanistic Insight
A key computationally explored reaction of this compound is its conversion to the corresponding acid chloride using thionyl chloride. This reaction is crucial for synthesizing various derivatives. Theoretical studies have elucidated two competing pathways for this conversion.
The structural evolution pathways for the conversion of α-chlorinated carboxylic acids, including this compound, to their respective acid chlorides by thionyl chloride have been investigated using DFT modeling. For all compounds in this category, the formation of the acid chloride proceeds through two distinct, competing pathways. Both pathways consist of three activation barriers, all of which are enthalpy-controlled and of moderate energy. Interestingly, while the pathways are competitive, they are not limited by the same reaction step and are characterized by cyclic activated complexes. A rapid intramolecular transfer of HCl renders one pathway slightly more productive than the other.
A summary of the calculated activation barriers for the competing pathways is provided in Table 2.
| Reactant | Pathway 1 Activation Barrier (ΔGǂ, kJ mol⁻¹) | Pathway 2 Activation Barrier (ΔGǂ, kJ mol⁻¹) |
| Chloroacetic Acid | < 190 | < 190 |
| Dichloroacetic Acid | < 190 | < 190 |
| Trichloroacetic Acid | < 190 | < 190 |
| This compound | < 190 | < 190 |
Note: Specific values for each barrier within the pathways were not detailed in the referenced abstract, but the overall barrier was reported to be less than 190 kJ mol⁻¹.
Experimental Protocols: Computational Details for Reaction Modeling
The computational investigation of the reaction between α-chlorinated carboxylic acids and thionyl chloride was performed using the following protocol:
-
Software: Gaussian 09 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311+G(d,p) basis set was used for all atoms.
-
Solvation Effects: The Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) was employed to model the effects of the solvent.
-
Transition States: Transition state structures were located using the synchronous transit-guided quasi-Newton (STQN) method and verified by the presence of a single imaginary frequency in the vibrational analysis.
Caption: Competing reaction pathways for the formation of chloromalonyl chloride.
Conformational Analysis: A Comparison with Malonic Acid
It can be hypothesized that the introduction of a chlorine atom in this compound would significantly alter the conformational preferences observed in malonic acid due to both steric hindrance and electronic effects (inductive effect) of the chlorine atom. This would likely influence the stability of conformers with intramolecular hydrogen bonds.
Experimental Protocols: Computational Details for Conformational Analysis of Malonic Acid
-
Method: Hartree-Fock (HF) level of theory.
-
Basis Set: 6-31G(d).
-
Procedure: Initial structures were generated by varying the O=C-C-C and O=C-O-H dihedral angles. Full geometry optimization was then performed to locate the stable conformers.
Gas-Phase Acidity
The acidity of dicarboxylic acids is a key parameter influencing their reactivity and biological activity. Computational studies on the gas-phase acidity of various organic acids, including dicarboxylic acids, have demonstrated a strong correlation between calculated and experimental values. These studies typically employ high-level composite methods like Gaussian-n (G3 and G4) theory to achieve high accuracy.
For this compound, the electron-withdrawing nature of the chlorine atom is expected to increase its gas-phase acidity compared to malonic acid due to the stabilization of the resulting carboxylate anion through the inductive effect.
Experimental Protocols: Computational Details for Gas-Phase Acidity Calculations
-
Method: Gaussian-n (G3 and G4) composite methods.
-
Procedure: The geometries of the neutral acid and its conjugate base are optimized. The gas-phase acidity (ΔG_acid) is then calculated from the difference in their Gibbs free energies.
-
Software: Gaussian 16.
A Comparative Guide to the Synthetic Pathways of Chloromalonic Acid
For Researchers, Scientists, and Drug Development Professionals
Chloromalonic acid is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a carboxychloromethyl moiety. Its synthesis can be approached through several pathways, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. This guide provides an objective comparison of the most common synthetic routes to this compound, supported by experimental data to inform the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Pathways
The synthesis of this compound primarily involves the direct chlorination of malonic acid or the chlorination of a malonic acid derivative, such as diethyl malonate, followed by hydrolysis. The choice of chlorinating agent is a critical factor influencing the outcome of the direct chlorination methods.
| Synthetic Pathway | Starting Material | Chlorinating Agent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Pathway 1 | Diethyl Malonate | Sulfuryl Chloride (SO₂Cl₂) | ~85 (for ester) | >95 (for ester) | 2 | High yield and purity of the intermediate ester. | Requires a subsequent hydrolysis step which can add to the overall reaction time and potentially reduce the final yield. |
| Pathway 2 | Malonic Acid | Sulfuryl Chloride (SO₂Cl₂) | Moderate | Good | 4-6 | Direct route to the final product. | The reaction can be difficult to control, potentially leading to the formation of dithis compound as a byproduct. |
| Pathway 3 | Malonic Acid | N-Chlorosuccinimide (NCS) | Moderate-Good | Good-Excellent | 3-5 | High selectivity for monochlorination, milder reaction conditions compared to other chlorinating agents.[1][2][3] | The cost of NCS can be higher than other chlorinating agents, and a purification step is often required to remove succinimide. |
Experimental Protocols
Pathway 1: Synthesis from Diethyl Malonate via Sulfuryl Chloride
This two-step pathway involves the chlorination of diethyl malonate to form diethyl chloromalonate, followed by acidic hydrolysis to yield this compound.
Step 1: Synthesis of Diethyl Chloromalonate
-
In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂.
-
Diethyl malonate (0.1 mol, 16.02 g) is added to the flask.
-
Sulfuryl chloride (0.11 mol, 14.85 g, 8.8 mL) is added dropwise to the stirred diethyl malonate at room temperature over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is heated to 60-70°C and stirred for 2 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the crude product is distilled under reduced pressure to afford pure diethyl chloromalonate.
Step 2: Hydrolysis of Diethyl Chloromalonate
-
Diethyl chloromalonate (0.1 mol, 19.46 g) is added to a 250 mL round-bottom flask containing a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).
-
The mixture is heated at reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the aqueous solution is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The crude product can be recrystallized from a suitable solvent system (e.g., water or toluene) for further purification.[4][5]
Pathway 2: Direct Chlorination of Malonic Acid with Sulfuryl Chloride
This method provides a more direct route to this compound.
-
In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.
-
Malonic acid (0.1 mol, 10.41 g) is suspended in 100 mL of anhydrous diethyl ether.
-
Sulfuryl chloride (0.1 mol, 13.5 g, 8.0 mL) is added dropwise to the suspension with vigorous stirring at room temperature over 30 minutes.
-
The reaction mixture is then stirred at room temperature for 4-6 hours. The evolution of HCl and SO₂ gases should be observed.
-
After the reaction is complete, the diethyl ether is removed under reduced pressure.
-
The resulting crude this compound is then purified by recrystallization.
Pathway 3: Direct Chlorination of Malonic Acid with N-Chlorosuccinimide (NCS)
This pathway offers a milder and more selective method for the monochlorination of malonic acid.[1][2][3][6]
-
A 250 mL round-bottom flask is charged with malonic acid (0.1 mol, 10.41 g), N-chlorosuccinimide (0.1 mol, 13.35 g), and 100 mL of a suitable solvent (e.g., acetonitrile or glacial acetic acid).
-
The mixture is stirred at a slightly elevated temperature (e.g., 50-60°C) for 3-5 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The solvent is evaporated under reduced pressure.
-
The crude this compound is then purified by recrystallization from an appropriate solvent.
Logical Workflow of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
The choice of synthetic pathway to this compound depends on several factors, including the desired scale of the reaction, available reagents and equipment, and the required purity of the final product.
-
Pathway 1 (from Diethyl Malonate) is often preferred for achieving high purity of the intermediate, which can be beneficial for subsequent reactions. However, it involves an additional hydrolysis step.
-
Pathway 2 (Direct Chlorination with SO₂Cl₂) offers a more direct route but may require careful optimization to control the formation of dichlorinated byproducts.
-
Pathway 3 (Direct Chlorination with NCS) provides a milder and more selective alternative, which can be advantageous for sensitive substrates, though the reagent cost may be a consideration.[1][2][3][6]
Researchers should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific application.
References
Safety Operating Guide
Navigating the Disposal of Chloromalonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Chloromalonic acid, a halogenated organic compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for similar compounds, this compound is expected to be a skin and eye irritant.[1][2]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or glasses are necessary.[3]
-
Hand Protection: Chemical-resistant gloves should be worn.[3]
-
Body Protection: A lab coat or other protective clothing is recommended.[3]
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, removing contact lenses if present.[3] Seek medical attention.[1][3]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek medical assistance.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Seek immediate medical attention.[3]
Quantitative Data: Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 600-33-9[4] |
| Molecular Formula | C₃H₃ClO₄[5] |
| Molecular Weight | 138.50 g/mol [5] |
| Boiling Point | 361.1°C at 760 mmHg[4] |
| Flash Point | 172.2°C[4] |
| Density | 1.751 g/cm³[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with hazardous waste regulations. It is classified as a halogenated organic acid, and its disposal should follow the protocols for this category of chemical waste.
Step 1: Waste Segregation
-
This compound waste must be segregated and collected in a designated container for halogenated organic waste. These containers are typically labeled to indicate their contents.
-
Crucially, do not mix this compound with non-halogenated organic waste, bases, oxidizing agents, or reducing agents. [3] Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Container Management
-
Use a suitable, sealable, and clearly labeled waste container. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration.
Step 3: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed when not in use.
Step 4: Professional Disposal
-
The final disposal of this compound must be handled by a licensed professional waste disposal service.[3] It is the responsibility of the waste generator to properly characterize and classify the waste according to applicable regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Important Note on Spills: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[3] Avoid creating dust.[3] Ensure the area is then cleaned in accordance with laboratory protocols. For large spills, it may be necessary to contact trained response staff.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling Chloromalonic acid
Essential Safety and Handling Guide for Chloromalonic Acid
Hazard Identification and Personal Protective Equipment (PPE)
This compound, similar to malonic acid, is expected to be a skin and eye irritant. Inhalation of dust particles may cause respiratory tract irritation. Ingestion can be harmful. The primary hazards are summarized below, with recommended PPE for mitigation.
Hazard Summary Table
| Hazard | Description | Recommended PPE |
| Eye Contact | Causes serious eye damage.[1][2] | Tightly fitting safety goggles or a face shield.[3][4][5] |
| Skin Contact | Causes skin irritation.[1] May be harmful if absorbed through the skin. | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and full-body protective clothing.[4] |
| Inhalation | May cause respiratory tract irritation.[1] | NIOSH-approved respirator with a dust/mist filter.[6] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory. |
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly sealed safety goggles and/or a full-face shield. | To protect against dust particles and potential splashes, which can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin irritation and potential absorption of the chemical.[1][4] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or coveralls are recommended. | To minimize skin exposure to dust and accidental spills. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or a respirator with an organic vapor/acid gas cartridge and a dust/mist filter.[6] | To prevent inhalation of dust particles that can irritate the respiratory system.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3][5]
-
Dispensing: When weighing or transferring the solid, do so carefully to avoid creating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[4]
-
Decontamination: Clean all equipment and the work area thoroughly after use.
Storage Guidelines:
| Condition | Requirement |
| Temperature | Store in a cool, dry place.[4] |
| Container | Keep the container tightly closed.[1][5] |
| Incompatibilities | Store away from strong bases and oxidizing agents.[4] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, dampen the solid material with water to prevent dust from becoming airborne.[6][7]
-
Collection: Carefully sweep the dampened material into a suitable container for disposal.[4][5]
-
Decontamination: Clean the spill area with a soap and water solution.[6]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][4] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Disposal Plan
All waste materials should be handled as hazardous waste.
Waste Disposal Protocol:
-
Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated hazardous waste storage area.
-
Disposal: Arrange for disposal by a licensed professional waste disposal service.[4][7] Do not dispose of down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for safely handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.sangon.com [store.sangon.com]
- 4. fishersci.com [fishersci.com]
- 5. media.laballey.com [media.laballey.com]
- 6. MALONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
